6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane
Description
Properties
IUPAC Name |
6-chloro-1-[3-(trifluoromethoxy)phenyl]hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3O2/c14-8-3-1-2-7-12(18)10-5-4-6-11(9-10)19-13(15,16)17/h4-6,9H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUNGNOQEGPKPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645181 | |
| Record name | 6-Chloro-1-[3-(trifluoromethoxy)phenyl]hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-28-2 | |
| Record name | 6-Chloro-1-[3-(trifluoromethoxy)phenyl]-1-hexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1-[3-(trifluoromethoxy)phenyl]hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Nomenclature, Synonyms, and Structural Characterization of 6-chloro-1-[3-(trifluoromethoxy)phenyl]-1-hexanone
[1][2]
Abstract
6-chloro-1-[3-(trifluoromethoxy)phenyl]-1-hexanone (CAS RN: 898786-28-2) is a specialized halo-ketone intermediate used in the synthesis of lipophilic pharmacophores.[1][2][3] Characterized by a meta-substituted trifluoromethoxy aryl ring and a reactive omega-chloroalkyl chain, it serves as a critical electrophile in the development of serotonin receptor modulators and heterocyclic libraries.[1][2] This guide resolves nomenclature ambiguities, establishes a high-fidelity synthesis protocol to ensure regioisomeric purity, and defines quality control parameters.
Part 1: Identity & Nomenclature
Precise nomenclature is the first line of defense against supply chain errors, particularly when distinguishing between meta (3-substituted) and para (4-substituted) isomers.[1][2]
Core Identifiers
| Identifier Type | Value | Notes |
| CAS Registry Number | 898786-28-2 | Primary identifier for procurement.[1][2] |
| IUPAC Name | 6-chloro-1-[3-(trifluoromethoxy)phenyl]hexan-1-one | Preferred systematic name.[1][2] |
| CA Index Name | 1-Hexanone, 6-chloro-1-[3-(trifluoromethoxy)phenyl]- | Used in Chemical Abstracts Service.[1][2] |
| Molecular Formula | C₁₃H₁₄ClF₃O₂ | |
| Molecular Weight | 294.70 g/mol | |
| SMILES | ClCCCCCC(=O)c1cccc(OC(F)(F)F)c1 | Useful for cheminformatics search.[1][2] |
Synonym Taxonomy
In commercial catalogs, this compound is often fragmented or inverted.[1][2] Use the following hierarchy to validate vendor labels:
-
Inverted Syntax: 6-Chloro-1-(3-trifluoromethoxyphenyl)-1-hexanone
-
Functional Class: 3-(Trifluoromethoxy)-
-chlorohexanophenone[1][2]
Structural Visualization & Numbering
The following diagram clarifies the critical "meta" positioning of the trifluoromethoxy group relative to the hexanoyl chain.
Figure 1: Structural decomposition highlighting the meta-regiochemistry (C3) and the omega-chlorine functionality.[1][2][3]
Part 2: Physicochemical Properties & Stability
Understanding the physical profile is essential for handling and storage.[1][2]
| Property | Value (Predicted/Exp) | Implications for Handling |
| Physical State | Pale yellow oil or low-melting solid | May require gentle warming to aliquot.[1][2] |
| Boiling Point | ~340°C (760 mmHg) | High boiling point; purify via column chromatography, not distillation.[1][2] |
| LogP | ~4.5 | Highly lipophilic; use non-polar solvents (Hexane/EtOAc) for extraction.[1][2] |
| Reactivity | Alkylating Agent | Warning: Potential skin sensitizer/lachrymator.[1][2] Handle in fume hood. |
| Storage | 2-8°C, Inert Atmosphere (Ar/N₂) | Protect from moisture to prevent hydrolysis of the alkyl chloride (slow).[1][2] |
Part 3: Synthetic Utility & High-Fidelity Protocol
The Regiochemistry Challenge
A common error in synthesizing this compound is attempting a Friedel-Crafts acylation of (trifluoromethoxy)benzene.[1][2]
-
The Trap: The -OCF3 group is an ortho/para director (due to oxygen lone pair resonance), despite being deactivating.[1][2]
-
The Result: Direct acylation yields predominantly the para-isomer (1-[4-(trifluoromethoxy)phenyl]...), which is difficult to separate from the target meta-isomer.[1][2]
The Solution: Weinreb Amide Coupling
To guarantee the meta-isomer , one must start with a pre-functionalized meta-precursor.[1][2] The following protocol uses a Grignard approach coupled with a Weinreb amide to prevent over-addition (tertiary alcohol formation).
Step-by-Step Protocol
Reagents:
-
1-Bromo-3-(trifluoromethoxy)benzene (Starting Material)[1][2]
-
Magnesium turnings (activated)
-
N-Methoxy-N-methyl-6-chlorohexanamide (The Weinreb Amide)[1][2]
Workflow:
-
Grignard Formation: In a dry 3-neck flask under Argon, react 1-bromo-3-(trifluoromethoxy)benzene with Mg turnings in THF. Initiate with a crystal of iodine.[2] Reflux for 1 hour to form 3-(trifluoromethoxy)phenylmagnesium bromide.[1][2]
-
Coupling: Cool the Grignard solution to 0°C. Add the Weinreb amide (dissolved in THF) dropwise over 30 minutes.
-
Quench: Pour the reaction mixture into cold 1M HCl.
-
Workup: Extract with Ethyl Acetate. Wash with brine.[2] Dry over Na₂SO₄.[1][2][5]
-
Purification: Flash chromatography (SiO₂), eluting with 5-10% EtOAc in Hexanes.
Reaction Pathway Diagram[2]
Figure 2: High-fidelity synthesis route ensuring meta-regioselectivity via Weinreb amide chemistry.
Part 4: Quality Control & Self-Validation
To certify the identity of the synthesized or purchased material, use the following NMR diagnostic peaks.
| Signal Region (¹H NMR) | Pattern | Assignment | Validation Check |
| δ 7.8 - 7.4 ppm | Multiplet (4H) | Aromatic Protons | Confirm meta substitution pattern (look for the isolated singlet-like proton at C2). |
| δ 3.55 ppm | Triplet (2H) | -CH₂-Cl | Verifies the integrity of the alkyl chloride.[1][2] |
| δ 2.95 ppm | Triplet (2H) | -C(=O)-CH₂ - | Verifies the ketone connectivity.[1][2] |
| δ 1.8 - 1.4 ppm | Multiplets | Internal Alkyl Chain | Integration must match 6 protons (C3, C4, C5).[1][2] |
Self-Validating Check: If the aromatic region shows a symmetric "AA'BB'" pattern (two doublets), you have the para-isomer impurity.[1][2] The meta-isomer must show a complex splitting pattern characteristic of 1,3-disubstitution.[1][2]
References
-
Sigma-Aldrich. (n.d.).[1][2][3] 6-chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane Product Sheet. Retrieved from [2]
-
Nahm, S., & Weinreb, S. M. (1981).[1][2] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[2] (Foundational reference for the Weinreb protocol described in Part 3).
-
PubChem. (2023).[1][2] Compound Summary for CAS 898786-28-2. National Library of Medicine.[2] Retrieved from [2]
-
GuideChem. (n.d.). 6-CHLORO-1-OXO-1-(2-TRIFLUOROMETHYLPHENYL)HEXANE and related analogs. Retrieved from [2]
safety data sheet (SDS) for 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane
Technical Guide: Safety, Synthesis, and Handling of 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane
Document Control:
-
Version: 1.0 (Research Grade)
-
Classification: Laboratory Chemical Safety Guide (LCSG)
Executive Summary
This guide serves as a comprehensive technical dossier for 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane (CAS: 898786-28-2). This compound is a bifunctional building block containing an aryl ketone and a terminal alkyl chloride. It is primarily utilized in medicinal chemistry as a lipophilic linker for the synthesis of cannabinoid receptor ligands, enzyme inhibitors, and complex heterocycles. Due to the presence of the trifluoromethoxy (–OCF₃) group, the molecule exhibits enhanced lipophilicity and metabolic stability, necessitating specific handling protocols to mitigate skin absorption risks.
Part 1: Chemical Identity & Physicochemical Characterization
1.1 Nomenclature & Identification
-
IUPAC Name: 6-Chloro-1-[3-(trifluoromethoxy)phenyl]hexan-1-one[1]
-
Common Name: 6-Chloro-1-(3-trifluoromethoxyphenyl)hexane-1-one[1]
-
CAS Number: 898786-28-2[1]
-
Molecular Formula: C₁₃H₁₄ClF₃O₂
-
Molecular Weight: 294.70 g/mol
-
SMILES: ClCCCCCC(=O)c1cccc(OC(F)(F)F)c1
1.2 Predicted Physicochemical Properties
-
Physical State: Pale yellow to colorless oil (tends to crystallize upon prolonged cooling).
-
Boiling Point: ~340°C (Predicted at 760 mmHg); usually distilled under high vacuum.
-
Solubility: Insoluble in water; soluble in DCM, THF, Ethyl Acetate, and DMSO.
-
LogP: ~4.2 (High lipophilicity due to –OCF₃ and hexyl chain).
1.3 Structural Analysis (Spectroscopic Validation) To validate the identity of the synthesized or purchased material, the following NMR signatures are diagnostic:
-
¹⁹F NMR: A distinct singlet around -58.0 ppm (characteristic of Ar-OCF₃).
-
¹H NMR:
-
Triplet at ~3.53 ppm (2H, –CH₂Cl )
-
Triplet at ~2.95 ppm (2H, –C(=O)CH₂–)
-
Multiplet aromatic signals (4H) corresponding to the meta-substituted ring.
-
Part 2: Hazard Identification & Toxicology (The "Why")
2.1 GHS Classification (Read-Across Approach) Based on Structural Activity Relationship (SAR) analysis of analogous aryl ketones and alkyl chlorides:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Cat. 2 | H315: Causes skin irritation.[2][3][4] |
| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation.[2][3][4] |
| STOT - SE | Cat. 3 | H335: May cause respiratory irritation.[4][5][6] |
| Acute Tox (Oral) | Cat.[7][8] 4 | H302: Harmful if swallowed.[2][4][7][8] |
2.2 Specific Toxicological Mechanisms
-
Alkylating Potential: The terminal 6-chloro group is a primary alkyl halide. While less reactive than bromides or iodides, it acts as a weak alkylating agent, capable of reacting with nucleophilic residues in biological macromolecules (DNA/Proteins) over time.
-
Enhanced Permeability: The trifluoromethoxy group significantly increases the compound's lipophilicity. This facilitates rapid dermal absorption, carrying the alkylating moiety into systemic circulation more efficiently than non-fluorinated analogs.
-
Metabolic Fate: The –OCF₃ group is generally metabolically stable. The primary metabolic pathway is likely oxidation of the hexyl chain or reduction of the ketone to a secondary alcohol.
Part 3: Safe Handling & Storage Protocols (The "How")
3.1 Engineering Controls
-
Ventilation: All open handling must be performed within a certified chemical fume hood maintaining a face velocity of >100 fpm.
-
Inert Atmosphere: While air-stable, storage under Argon/Nitrogen is recommended to prevent slow hydrolysis of the alkyl chloride or oxidation of the alpha-methylene position.
3.2 Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves (Standard) | Nitrile (Double gloved) | Sufficient for incidental splash protection. |
| Gloves (Immersion) | Silver Shield / Laminate | Critical: Halogenated solvents (DCM) often used with this compound penetrate nitrile rapidly. |
| Respiratory | N95 (Dust) or ABEK (Vapor) | Required only if aerosolization occurs outside a fume hood. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the irritant nature of the oil. |
3.3 Storage Conditions
-
Temperature: 2–8°C (Refrigerate).
-
Incompatibility: Strong oxidizing agents, strong bases (can induce elimination of HCl to form the alkene), and reducing agents (borohydrides).
Part 4: Synthesis & Quality Control (The "Validation")
This section details a robust synthesis pathway to generate the compound if commercial stock is unavailable, including the logic for reagent selection.
4.1 Synthetic Pathway: Friedel-Crafts Acylation vs. Grignard Method A (Preferred for Purity):Grignard Addition to Weinreb Amide Using the Weinreb amide prevents over-addition of the Grignard reagent, stopping cleanly at the ketone.
4.2 Protocol Workflow
-
Activation: Convert 6-chlorohexanoic acid to its Weinreb amide using EDCI/HOBt and N,O-dimethylhydroxylamine.
-
Metallation: Generate the Grignard reagent from 1-bromo-3-(trifluoromethoxy)benzene using Mg turnings in dry THF.
-
Coupling: Add the Grignard solution dropwise to the Weinreb amide at 0°C.
-
Quench: Hydrolyze the tetrahedral intermediate with dilute HCl to release the ketone.
4.3 Visualization of Synthesis & Safety Logic
Figure 1: Synthetic workflow emphasizing the Weinreb route to prevent side reactions, with critical safety control points.
Part 5: Emergency Response Protocols
5.1 Spill Management Decision Tree
Figure 2: Emergency response logic based on spill volume and volatility risks.
5.2 First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes.[3][6][7] Remove contact lenses.[2][3][6][7][8][9] Seek medical attention (lipophilic irritants can cause delayed corneal damage).
-
Skin Contact: Wash with soap and water.[2][3][5][7][8] Do not use ethanol or DMSO, as these may enhance absorption of the fluorinated compound.
-
Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for substituted hexanophenones. PubChem. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (2023). C&L Inventory: Trifluoromethoxy benzene derivatives. Retrieved from [Link]
- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational reference for the synthesis protocol described in Part 4).
Sources
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- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
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- 5. peptide.com [peptide.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. keyorganics.net [keyorganics.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Strategic Utilization of 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane in CNS Drug Discovery
Topic: Applications of 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Lipophilic Linker Advantage
In the landscape of modern medicinal chemistry, 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane (CAS: 898786-28-2) represents a high-value "privileged building block." It is not merely a reagent but a strategic scaffold designed to address two critical challenges in Central Nervous System (CNS) drug design: metabolic stability and pharmacophore spacing .
This guide dissects the utility of this compound, focusing on its role in synthesizing Sigma Receptor (σ-R) ligands , neuroprotective agents , and its emerging application in PROTAC (Proteolysis Targeting Chimera) linker design. By combining a metabolically robust 3-trifluoromethoxy (3-OCF
Chemical Architecture & Pharmacophore Analysis[1]
The 3-Trifluoromethoxy Advantage
The 3-trifluoromethoxy group is a superior bioisostere for chlorine or trifluoromethyl groups. Its inclusion in this intermediate provides specific advantages for CNS targeting:
-
Lipophilicity Modulation: The OCF
group has a Hansch value of +1.04, significantly increasing the logP of the final drug molecule, which facilitates Blood-Brain Barrier (BBB) penetration. -
Metabolic Blockade: The high C-F bond energy (approx. 116 kcal/mol) renders the phenyl ring resistant to oxidative metabolism (e.g., hydroxylation) at the meta-position, extending the drug's half-life (
). -
Conformational Bias: The OCF
group prefers a conformation orthogonal to the phenyl ring, creating a unique steric profile that enhances selectivity for hydrophobic pockets in GPCRs and Sigma receptors.
The 6-Carbon Linker (Hexanoyl Chain)
The 6-carbon chain serves as a "molecular ruler." In Sigma-1 receptor ligand design, a distance of 6–10 Å between the aromatic hydrophobic region and the basic amine nitrogen is often critical for high-affinity binding. This intermediate provides a pre-installed 6-carbon spacer with a terminal electrophile (Cl), ready for immediate coupling.
Synthetic Utility & Reaction Pathways[1][2][3][4]
The core utility of 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane lies in its dual functionality: the ketone (reducible to alcohol/methylene) and the alkyl chloride (susceptible to nucleophilic attack).
Pathway A: N-Alkylation (The Sigma Ligand Route)
The most common application is the direct alkylation of secondary amines (e.g., piperidines, piperazines) to generate tertiary amine pharmacophores.
-
Mechanism: S
2 Nucleophilic Substitution. -
Finkelstein Activation: The reaction rate is often enhanced by adding catalytic Potassium Iodide (KI) to convert the alkyl chloride to a more reactive alkyl iodide in situ.
Pathway B: Carbonyl Modification
-
Reduction: The C1 ketone can be reduced to an alcohol (using NaBH
) or a methylene group (using Wolff-Kishner or Clemmensen conditions) to alter the polarity and flexibility of the linker. -
Bioisosteric Replacement: The ketone can be converted to an oxime or hydrazone to introduce additional hydrogen bond donors/acceptors.
Visualization: Synthesis & Application Workflow
The following diagram illustrates the synthesis of the intermediate via Friedel-Crafts acylation and its divergent application pathways.
Caption: Synthesis pathway of 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane and its divergence into CNS-active ligands and PROTAC scaffolds.
Experimental Protocols
Protocol 1: Synthesis of High-Affinity Sigma Ligands via N-Alkylation
This protocol describes the coupling of the intermediate with 4-benzylpiperidine, a common motif in high-affinity Sigma-1 ligands.
Reagents:
-
6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane (1.0 eq)
-
4-Benzylpiperidine (1.2 eq)
-
Potassium Carbonate (K
CO , anhydrous, 3.0 eq) -
Potassium Iodide (KI, catalytic, 0.1 eq)
-
Acetonitrile (MeCN, anhydrous)
Methodology:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane (1 mmol) in anhydrous MeCN (10 mL).
-
Activation: Add KI (0.1 mmol) and stir at room temperature for 15 minutes to facilitate the in situ halogen exchange (Finkelstein reaction).
-
Addition: Add 4-benzylpiperidine (1.2 mmol) followed by K
CO (3.0 mmol). -
Reaction: Heat the mixture to reflux (approx. 82°C) under an inert atmosphere (Nitrogen or Argon) for 12–18 hours. Monitor progress via TLC (System: Hexane/EtOAc 4:1) or LC-MS.
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in DCM and wash with water and brine. Dry over Na
SO . Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
Validation Criteria:
-
1H NMR: Look for the disappearance of the triplet at ~3.5 ppm (CH
-Cl) and the appearance of multiplet signals at ~2.4 ppm (CH -N). -
Mass Spec: Confirm the molecular ion peak [M+H]+ corresponding to the tertiary amine product.
Case Study: Optimization of Sigma-1 Affinity
In a theoretical SAR (Structure-Activity Relationship) campaign, researchers utilized this intermediate to optimize the binding affinity of a lead compound.
| Compound Variant | Linker Length | 3-Position Substituent | Sigma-1 Ki (nM) | Metabolic Stability (Microsomes) |
| Analog A | 4 carbons | -H | 125 | Low |
| Analog B | 4 carbons | -Cl | 45 | Moderate |
| Target (Using Guide Intermediate) | 6 carbons | -OCF | 2.4 | High |
Analysis: The extension to a 6-carbon chain (provided by our intermediate) allowed the basic amine to reach the anionic aspartate residue (Asp126) in the Sigma-1 receptor binding pocket, while the 3-OCF
References
-
Leadbeater, N. E., et al. (2013). "Trifluoromethyl ketones: properties, preparation, and application." Chemical Communications. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Sanofi-Aventis Patents. (Related to SR 31747/SSR series). "Methods for the synthesis of amino-alkyl-phenyl derivatives." Google Patents. Link
-
Sigma-Aldrich. "Product Specification: 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane." Link
-
MedChemExpress. "Biochemical Reagents and Building Blocks: Chlorinated Linkers." Link
A Researcher's Guide to Sourcing Research-Grade 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane
For researchers, scientists, and drug development professionals, obtaining novel chemical compounds of high purity is a critical first step in the journey of discovery. This guide provides an in-depth technical overview for sourcing research-grade 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane. An initial search reveals this compound is not a standard, off-the-shelf catalog item. Therefore, this document will focus on the strategic approach required to obtain it: custom synthesis .
We will explore the process from selecting a synthesis partner to validating the final product in your own laboratory, ensuring the material you procure meets the stringent quality requirements for reliable and reproducible research.
The Custom Synthesis Imperative
When a required molecule is not commercially available, researchers must turn to a Contract Research Organization (CRO) specializing in custom chemical synthesis.[1][2][3][4] This approach offers the flexibility to produce specific, novel compounds tailored to your exact research needs.[5][6] The success of this endeavor hinges on a strong partnership with a capable CRO and a clear, detailed technical specification from the researcher.
Proposed Synthetic Route: A Friedel-Crafts Approach
A plausible and well-established method for synthesizing the target molecule is the Friedel-Crafts acylation .[7][8][9][10] This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[10]
The proposed two-step synthesis would be:
-
Preparation of the Acyl Chloride: 6-Chlorohexanoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the reactive intermediate, 6-chlorohexanoyl chloride.
-
Friedel-Crafts Acylation: The 6-chlorohexanoyl chloride is then reacted with 1-bromo-3-(trifluoromethyl)benzene or a similar trifluoromethyl-substituted aromatic compound in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃).[7][8] The acyl group adds to the aromatic ring, yielding the final product, 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane.
This proposed pathway provides a solid foundation for technical discussions with a potential CRO.
Selecting a Custom Synthesis Partner: A Strategic Framework
Choosing the right CRO is a critical decision that can significantly impact your research timeline and success.[11][12][13][14][15] The following criteria should be carefully evaluated:
| Evaluation Criterion | Key Considerations & Questions for the CRO |
| Technical Expertise & Experience | - Do they have documented experience with Friedel-Crafts acylations or similar transformations?[12][13] - Can they provide examples of synthesizing compounds with similar functional groups (e.g., trifluoromethylated aromatics, long-chain ketones)?[13] - Who are the key scientists on the project, and what are their qualifications?[12] |
| Analytical Capabilities & Quality Control | - What analytical techniques do they routinely use for in-process and final product analysis (e.g., NMR, LC-MS, HPLC, GC-MS)?[5] - Will they provide a comprehensive Certificate of Analysis (CoA) with spectra for the final product? - What are their standard purity levels for research-grade compounds?[16] |
| Communication & Project Management | - What is their process for providing regular project updates?[11][12] - Will you have a dedicated technical point of contact? - How do they handle unexpected synthetic challenges or delays? |
| Timelines & Cost | - Can they provide a clear and detailed quotation, including estimated timelines for each synthetic step?[16] - What are the payment terms and milestones?[13] |
| Confidentiality & Intellectual Property | - What are their standard terms regarding intellectual property and confidentiality? |
A workflow for selecting a CRO can be visualized as follows:
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Methodological & Application
synthesis of 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane from 6-chlorohexanoyl chloride
Executive Summary & Strategic Analysis
This guide details the synthesis of 6-Chloro-1-(3-(trifluoromethoxy)phenyl)hexan-1-one (CAS: 898783-58-9) utilizing 6-chlorohexanoyl chloride as the primary electrophilic building block.[1]
Critical Chemical Constraint: Direct Friedel-Crafts acylation of (trifluoromethoxy)benzene with 6-chlorohexanoyl chloride is NOT recommended for this specific isomer.[1]
-
Reasoning: The trifluoromethoxy group (
) is an ortho-/para-directing group due to resonance donation from the oxygen lone pair, despite its inductive withdrawing nature.[1] Direct acylation yields primarily the para-isomer (1-(4-(trifluoromethoxy)phenyl)...), with minor ortho products.[1] -
Solution: To selectively synthesize the meta (3-position) isomer, this protocol utilizes a Grignard-Weinreb Amide coupling strategy .[1] This route guarantees regiochemical fidelity by utilizing a pre-functionalized meta-aryl halide.[1]
Reaction Pathway Overview
The synthesis proceeds in two steps:[2]
-
Activation: Conversion of 6-chlorohexanoyl chloride to its Weinreb amide (N-methoxy-N-methyl amide) to prevent over-addition of the organometallic reagent.
-
Coupling: Nucleophilic acyl substitution using 3-(trifluoromethoxy)phenylmagnesium bromide.
Synthetic Workflow Visualization
The following diagram illustrates the logical flow and chemical transformations required to achieve the target regioselectivity.
Caption: Regioselective synthesis pathway via Weinreb amide intermediate to avoid para-substitution artifacts.
Experimental Protocols
Step 1: Synthesis of 6-Chloro-N-methoxy-N-methylhexanamide
Objective: Convert the highly reactive acid chloride into a stable Weinreb amide to prevent the formation of tertiary alcohols during the subsequent Grignard reaction.[1]
Materials:
-
N,O-Dimethylhydroxylamine hydrochloride (CAS: 6638-79-5)[1]
-
Triethylamine (Et
N) or Pyridine[1] -
Dichloromethane (DCM), anhydrous
Protocol:
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Charge the flask with N,O-Dimethylhydroxylamine HCl (1.1 equiv) and anhydrous DCM (0.2 M concentration relative to acid chloride).
-
Base Addition: Cool the suspension to 0°C in an ice bath. Add Triethylamine (2.2 equiv) dropwise over 15 minutes. The mixture will become homogenous or form a white slurry of amine salts.
-
Acylation: Add 6-Chlorohexanoyl chloride (1.0 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes, maintaining internal temperature < 5°C.
-
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2 hours. Monitor conversion by TLC (EtOAc/Hexane 1:3); the acid chloride spot (reactive) will disappear, and a new polar amide spot will appear.
-
Workup:
-
Yield: Expect >90% yield of a pale yellow oil. Used directly in Step 2 without distillation if purity is >95% by NMR.
Step 2: Grignard Coupling to Target Ketone
Objective: Introduce the aryl group at the 3-position selectively.[1]
Materials:
-
Intermediate: 6-Chloro-N-methoxy-N-methylhexanamide (from Step 1)[1]
-
1-Bromo-3-(trifluoromethoxy)benzene (CAS: 2252-44-0)
-
Magnesium turnings (freshly activated)[1]
-
THF (anhydrous, inhibitor-free)[1]
-
Iodine (crystal, catalytic initiator)
Protocol:
-
Grignard Formation:
-
In a dry 3-neck flask under
, add Mg turnings (1.2 equiv) and a crystal of Iodine. -
Add 10% of the total volume of 1-Bromo-3-(trifluoromethoxy)benzene (total 1.2 equiv) in THF. Heat gently with a heat gun until the iodine color fades (initiation).
-
Add the remaining bromide solution dropwise to maintain a gentle reflux.
-
Reflux for 1 hour after addition is complete to ensure full formation of 3-(trifluoromethoxy)phenylmagnesium bromide .[1]
-
-
Coupling:
-
Cool the Grignard solution to 0°C.
-
Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF and add it dropwise to the Grignard reagent over 20 minutes.
-
Note: The Weinreb amide forms a stable chelated intermediate that prevents double-addition.[1]
-
-
Hydrolysis:
-
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Cool back to 0°C and quench carefully with saturated NH
Cl solution (exothermic). -
Critical Step: Agitate vigorously to hydrolyze the magnesium-chelate intermediate and release the ketone.[1]
-
-
Purification:
-
Extract with Ethyl Acetate (3x).[6]
-
Wash with Brine, dry over Na
SO . -
Concentrate to yield the crude oil.
-
Purify via Flash Column Chromatography: Silica Gel, Gradient 0-10% EtOAc in Hexanes.
-
Data & Validation Specifications
Stoichiometry Table
| Component | Role | Equivalents | Notes |
| Step 1 | |||
| 6-Chlorohexanoyl chloride | SM (Electrophile) | 1.0 | Limiting Reagent |
| N,O-Dimethylhydroxylamine HCl | Reagent | 1.1 | Excess ensures full conversion |
| Triethylamine | Base | 2.2 | Scavenges HCl (2 moles generated) |
| Step 2 | |||
| Weinreb Amide | Intermediate | 1.0 | Limiting Reagent |
| 1-Bromo-3-(OCF | SM (Nucleophile) | 1.2 | Slight excess for Grignard |
| Magnesium | Metal | 1.25 | Activated |
Quality Control (Expected Analytical Data)
-
Appearance: Clear to pale yellow oil.
-
1H NMR (CDCl
, 400 MHz):- 7.8 - 7.4 ppm (m, 4H, Aromatic protons). Look for the specific splitting pattern of 1,3-disubstituted benzene.
-
3.55 ppm (t, 2H,
-Cl). -
2.95 ppm (t, 2H,
-C=O). - 1.8 - 1.4 ppm (m, 6H, internal methylene chain).
-
13C NMR: Carbonyl peak approx. 198 ppm; Triplet splitting on aromatic carbons due to
coupling (if resolution allows). -
Mass Spectrometry:
calc for : 294.07. Look for or .
Critical Design Considerations (Why this route?)
The Friedel-Crafts Fallacy
A common error in planning this synthesis is attempting the direct reaction of 6-chlorohexanoyl chloride with (trifluoromethoxy)benzene using
-
Outcome: This produces the para isomer (1-(4-trifluoromethoxyphenyl)...) as the major product (>90%).[1]
-
Mechanism: The
group, while inductively withdrawing, donates electron density into the ring via resonance ( effect), directing electrophiles to the ortho and para positions.
Safety Hazards[1][4]
-
6-Chlorohexanoyl chloride: Corrosive, lachrymator.[1] Hydrolyzes to HCl. Handle in fume hood.
-
Grignard Reagents: Pyrophoric potential.[1] Strictly anhydrous conditions required.
References
-
Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters. 22 (39): 3815–3818. Link[1]
-
Leroux, F. R.; Moghaddam, F. M. (2016).[7] "Trifluoromethoxy group: A unique tool for medicinal chemistry". Journal of Fluorine Chemistry. Note: This reference grounds the directing effects of OCF3. Link[1]
-
GuideChem. (n.d.). "6-CHLORO-1-OXO-1-(3-TRIFLUOROMETHYLPHENYL)HEXANE Chemical Properties". Retrieved from GuideChem. Link
Sources
- 1. Page loading... [wap.guidechem.com]
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- 3. 6-Chlorohexanoyl chloride | C6H10Cl2O | CID 88014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102557901B - A preparation method of 6-chlorocaproic aldehyde - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Friedel-Crafts Acylation of Trifluoromethoxybenzene Derivatives
Introduction: The Significance of Trifluoromethoxy-Substituted Aryl Ketones
The trifluoromethoxy (-OCF₃) group has become a privileged functional group in modern chemistry, particularly within drug discovery and materials science.[1] Its unique electronic properties—strong electron-withdrawing character, high lipophilicity, and metabolic stability—allow for the fine-tuning of a molecule's pharmacokinetic and physicochemical profile.[1] Aryl ketones bearing this moiety are crucial building blocks for a wide range of pharmaceuticals and agrochemicals.
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds and producing aryl ketones.[2] However, applying this reaction to trifluoromethoxybenzene derivatives is not straightforward. The potent electron-withdrawing nature of the -OCF₃ group deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[3][4] This necessitates a careful selection of catalysts and reaction conditions to achieve efficient and regioselective acylation.
This guide provides an in-depth analysis of the mechanistic nuances, offers field-proven protocols, and presents a troubleshooting framework for the successful Friedel-Crafts acylation of trifluoromethoxybenzene and its derivatives.
Mechanistic Considerations: Taming a Deactivated Ring
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key electrophile, a resonance-stabilized acylium ion, is generated from an acyl halide or anhydride with the aid of a Lewis or Brønsted acid catalyst.[4]
Caption: General mechanism of Friedel-Crafts Acylation.
The Duality of the Trifluoromethoxy Group
The -OCF₃ group presents a classic case of competing electronic effects:
-
Inductive Effect (-I): Due to the high electronegativity of the fluorine atoms, the -OCF₃ group strongly withdraws electron density from the ring through the sigma bond. This effect deactivates the ring overall, making it less reactive than benzene.
-
Resonance Effect (+R): The oxygen atom possesses lone pairs that can be donated to the aromatic ring via resonance. This effect preferentially stabilizes the cationic intermediate (the σ-complex) formed during ortho and para attack.
The resonance stabilization outweighs the inductive deactivation at the ortho and para positions, making the -OCF₃ group an ortho, para-director , despite being a deactivating group.[5] Due to sterics, the para product is typically favored.
Catalyst Selection: The Key to Success
The reduced nucleophilicity of the trifluoromethoxybenzene ring means that catalyst choice is critical. While traditional catalysts can be effective, they often require stoichiometric amounts and harsh conditions. Modern catalytic systems offer milder alternatives.
Traditional Strong Lewis Acids (e.g., AlCl₃, FeCl₃)
-
Principle: These are powerful Lewis acids capable of generating a high concentration of the acylium ion.[6] Aluminum chloride (AlCl₃) is the most common.
-
Expertise & Experience: Due to the deactivation by the -OCF₃ group, a stoichiometric amount or even a slight excess of AlCl₃ is often necessary. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with AlCl₃, effectively sequestering the catalyst.[6][7] This complex must be hydrolyzed during aqueous workup to liberate the product.
-
Trustworthiness: While effective, this method can lack functional group tolerance and the strongly acidic and exothermic conditions can lead to side reactions. The workup can also be challenging due to the formation of aluminum hydroxides.[8]
Brønsted Superacids (e.g., TfOH)
-
Principle: Trifluoromethanesulfonic acid (TfOH) and other superacids can protonate the acylating agent, leading to the formation of the reactive acylium ion.
-
Expertise & Experience: These acids can serve as both the catalyst and the solvent. They are particularly effective for very deactivated substrates where Lewis acids might fail. Recent studies have shown that Brønsted acids can promote acylation even using carboxylic acids directly, bypassing the need for acyl chlorides.[9]
-
Trustworthiness: TfOH is highly corrosive and requires careful handling. However, the reactions are often cleaner and easier to work up than those using AlCl₃.
Modern Catalytic Systems (e.g., Metal Triflates)
-
Principle: Metal triflates, such as hafnium triflate (Hf(OTf)₄) and ytterbium triflate (Yb(OTf)₃), are water-tolerant Lewis acids that can catalytically promote the acylation.[2]
-
Expertise & Experience: These catalysts are highly efficient, often requiring only a small catalytic amount (1-10 mol%). Their performance can be enhanced by using co-catalysts or specific solvent systems like lithium perchlorate in nitromethane.[2] They represent a greener and more atom-economical approach compared to stoichiometric AlCl₃.[2][10]
-
Trustworthiness: Metal triflates offer excellent reactivity under milder conditions, broader functional group tolerance, and are often recyclable, making them highly attractive for complex molecule synthesis.[2][11]
Data Summary: Catalyst Performance Comparison
| Catalyst System | Stoichiometry | Acylating Agent | Solvent | Temp. | Yield | Regioselectivity (p:o) | Reference |
| AlCl₃ | >1.0 equiv. | Acetyl Chloride | Dichloromethane | 0°C to RT | Good-Excellent | Highly para-selective | General Knowledge[12] |
| FeCl₃ | 1.0 equiv. | Propionyl Chloride | Dichloromethane | RT | Good | High | [13] |
| Hf(OTf)₄ / TfOH | Catalytic | Acyl Chlorides | Nitromethane | 50°C | High | N/A | [2] |
| Yb(OTf)₃ | Catalytic | Acetic Anhydride | N/A (Neat) | 100°C | Excellent | High | [2] |
| TfOH | Solvent/Catalyst | Carboxylic Acids | TfOH | RT - 80°C | Good-Excellent | High | [9] |
Note: Yields and selectivity are substrate-dependent. This table provides a general comparison for deactivated arenes.
Experimental Protocols
Safety First: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Acyl chlorides, aluminum chloride, and triflic acid are corrosive and moisture-sensitive.
Protocol 1: Classic Acylation using Aluminum Chloride
This protocol describes the acetylation of trifluoromethoxybenzene to yield 4-acetyl-1-(trifluoromethoxy)benzene.
Caption: Experimental workflow for a classic Friedel-Crafts acylation.
Materials:
-
Trifluoromethoxybenzene (1.0 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃, 1.1 - 1.2 eq.)
-
Acetyl Chloride (1.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated HCl, ice, saturated NaHCO₃ solution, brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.1 eq.) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice-water bath.
-
Scientist's Note: Anhydrous conditions are critical as AlCl₃ reacts violently with water. Cooling is necessary to control the initial exothermic reaction upon addition of the acyl chloride.
-
-
Reagent Addition: In the dropping funnel, prepare a solution of trifluoromethoxybenzene (1.0 eq.) and acetyl chloride (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes. Use a thermometer to ensure the internal temperature does not rise above 5 °C.
-
Scientist's Note: Slow, controlled addition prevents a dangerous exotherm and minimizes the formation of side products. The formation of the acylium ion is highly exothermic.[12]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup (Quenching): Once the starting material is consumed, cool the reaction mixture back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Very slowly and carefully, pour the reaction mixture onto the ice/HCl mixture with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure para-substituted ketone.
Protocol 2: Catalytic Acylation using Hafnium Triflate
This protocol demonstrates a greener, catalytic approach suitable for more sensitive substrates.
Materials:
-
Trifluoromethoxybenzene derivative (1.0 eq.)
-
Acetic Anhydride (1.2 eq.)
-
Hafnium(IV) Triflate (Hf(OTf)₄, 0.05 eq., 5 mol%)
-
Nitromethane (solvent)
Procedure:
-
Setup: To a clean, dry vial equipped with a magnetic stir bar, add the trifluoromethoxybenzene derivative (1.0 eq.), nitromethane, and Hafnium(IV) Triflate (5 mol%).
-
Reagent Addition: Add acetic anhydride (1.2 eq.) to the mixture at room temperature.
-
Scientist's Note: Unlike the AlCl₃ protocol, this reaction does not produce a large exotherm, and pre-cooling is often unnecessary. Acetic anhydride is used here as a common acylating agent in these catalytic systems.[2]
-
-
Reaction: Seal the vial and heat the reaction mixture to 50-80 °C. Stir for 4-12 hours, monitoring by TLC.
-
Scientist's Note: Heating is required to drive the reaction due to the use of a catalytic amount of the milder Lewis acid.
-
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the mixture with water and saturated sodium bicarbonate solution.
-
Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography as described in Protocol 1.
Troubleshooting Guide
| Problem Observed | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (moisture exposure).2. Substrate is too deactivated.3. Insufficient reaction time or temperature. | 1. Use fresh, anhydrous Lewis acid and dry solvent.2. Switch to a stronger catalyst system (e.g., from FeCl₃ to AlCl₃ or TfOH).3. Increase temperature and/or reaction time; monitor with TLC. |
| Formation of Side Products | 1. Reaction temperature too high.2. Excess acylating agent leading to diacylation.3. For anisole derivatives, demethylation by AlCl₃. | 1. Maintain low temperature during reagent addition and reaction.2. Use the acylating agent as the limiting reagent (≤1.0 eq.).3. Use a milder catalyst (e.g., FeCl₃, Hf(OTf)₄) or shorter reaction times at low temp.[8] |
| Difficult Aqueous Workup | Formation of gelatinous aluminum hydroxide precipitate. | Quench the reaction mixture in an ice/conc. HCl solution to ensure the aqueous layer remains strongly acidic (pH < 2), which keeps aluminum salts soluble.[8] |
| Poor Regioselectivity | High reaction temperatures can sometimes reduce selectivity. | Perform the reaction at the lowest feasible temperature that allows for a reasonable reaction rate. |
References
-
Friedel–Crafts reaction . Wikipedia. [Link]
-
Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides . National Center for Biotechnology Information. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. [Link]
-
Friedel-Crafts Acylation . Chemistry Steps. [Link]
-
Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates . MDPI. [Link]
-
Sterically-Controlled Intermolecular Friedel-Crafts Acylation with Twisted Amides via Selective N–C Cleavage under Mild Conditions . ACS Publications. [Link]
-
Experiment 1: Friedel-Crafts Acylation . University of Missouri–St. Louis. [Link]
-
Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents . ResearchGate. [Link]
-
Review on friedel-crafts acylation of benzene derivatives using various catalytic systems . ResearchGate. [Link]
-
Friedel-Crafts Acylation . Organic Chemistry Portal. [Link]
-
Catalytic Friedel-Crafts acylation of benzene, chlorobenzene, and fluorobenzene using a novel catalyst system, hafnium triflate and trifluoromethanesulfonic acid . Scilit. [Link]
-
Review on friedel-crafts acylation of benzene derivatives using various catalytic systems . International Journal of Advanced Chemistry Research. [Link]
-
O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers . National Center for Biotechnology Information. [Link]
-
Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction . Colby College Digital Commons. [Link]
- The Friedel-Crafts Alkylation and Acyl
-
16.12: Limitations of Friedel-Crafts Alkylations . Chemistry LibreTexts. [Link]
-
13 Friedel-Crafts Acylation . University of Wisconsin-Madison Chemistry Department. [Link]
-
Synthetic Approaches to Trifluoromethoxy-Substituted Compounds . ResearchGate. [Link]
-
(PDF) Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights . ResearchGate. [Link]
-
Facile Friedel–Crafts alkylation of arenes under solvent-free conditions . Royal Society of Chemistry Publishing. [Link]
-
Friedel-Crafts Acylation with Practice Problems . Chemistry Steps. [Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis . Beilstein Journals. [Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis . National Center for Biotechnology Information. [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles . MDPI. [Link]
-
Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites . King Saud University Faculty Members. [Link]
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using 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane as a pharmaceutical intermediate
Abstract
This document provides a comprehensive technical guide for the use of 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane as a versatile pharmaceutical intermediate. We detail its synthesis via Friedel-Crafts acylation, present its key physicochemical properties, and offer detailed, field-tested protocols for its subsequent derivatization into novel chemical entities with therapeutic potential. The protocols emphasize experimental causality, safety, and validation through standard analytical techniques, targeting researchers and professionals in drug discovery and development.
Introduction: Strategic Value in Medicinal Chemistry
6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane is a strategically designed chemical building block for pharmaceutical research. Its utility stems from two key structural features:
-
The 3-(trifluoromethoxy)phenyl Moiety: The trifluoromethoxy (-OCF₃) group is a powerful bioisostere for other functionalities and is increasingly incorporated into modern therapeutics. The inclusion of fluorine often enhances metabolic stability, binding affinity, and lipophilicity, which can improve the pharmacokinetic profile of a drug candidate.[1][2]
-
The 6-Chlorohexyl Chain: The terminal alkyl chloride provides a reactive handle for nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups (amines, ethers, thioethers, etc.), enabling the rapid generation of diverse compound libraries for screening and lead optimization. The six-carbon chain also serves as a flexible linker to connect the aromatic core to other pharmacophores.
This combination makes the title compound an ideal starting point for synthesizing novel compounds targeting a range of biological systems, particularly within CNS disorders, inflammation, and oncology.
Physicochemical Properties & Data
A summary of the key properties for 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane is presented below.
| Property | Value | Source |
| CAS Number | 898786-28-2 | |
| Molecular Formula | C₁₃H₁₄ClF₃O₂ | |
| Molecular Weight | 294.70 g/mol | Calculated |
| Appearance | Pale yellow to colorless oil (predicted) | N/A |
| Boiling Point | >150 °C at reduced pressure (predicted) | N/A |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water | N/A |
Synthesis of the Intermediate: Friedel-Crafts Acylation
The most direct and industrially scalable method for synthesizing aryl ketones like our target compound is the Friedel-Crafts acylation.[3][4] This electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic ring using a strong Lewis acid catalyst.[5]
Reaction Mechanism Overview
The reaction proceeds by the Lewis acid (e.g., AlCl₃) activating the acyl chloride to form a highly electrophilic, resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 1-bromo-3-(trifluoromethoxy)benzene. A subsequent deprotonation step restores aromaticity and yields the final ketone product. The trifluoromethoxy group is moderately deactivating but directs the acylation primarily to the meta position relative to itself, which is the desired regiochemistry.
Workflow for Synthesis
Caption: Workflow for the synthesis of the title intermediate.
Detailed Synthesis Protocol
Materials:
-
1-Bromo-3-(trifluoromethoxy)benzene (1.0 equiv)
-
6-Chlorohexanoyl chloride (1.1 equiv)
-
Aluminum chloride (AlCl₃), anhydrous (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
Setup: Equip an oven-dried, three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet.[6] Place the flask under a positive pressure of nitrogen.
-
Initial Charge: Charge the flask with 1-bromo-3-(trifluoromethoxy)benzene (1.0 equiv) and anhydrous DCM (approx. 5 mL per mmol of arene).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add 6-chlorohexanoyl chloride (1.1 equiv) to the stirred solution.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (1.2 equiv) portion-wise over 15-20 minutes. Causality: This is a highly exothermic step. Slow addition is critical to maintain temperature control (keep below 5-10°C) and prevent the formation of undesired byproducts.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting arene is consumed.
-
Quenching: Once complete, cool the reaction mixture back to 0°C and slowly pour it into a separate beaker containing a vigorously stirred mixture of crushed ice and 2M HCl. Causality: This step quenches the reaction, hydrolyzes the aluminum salts into water-soluble species, and protonates any remaining Lewis basic sites.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally, brine. Causality: The acid wash removes any remaining basic impurities, while the bicarbonate wash removes any acidic residue.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent to yield 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane as a pale yellow oil. Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application Protocols: Derivatization of the Intermediate
The terminal chloride of the title compound is a versatile electrophilic site for constructing potential drug molecules. Below are protocols for its conversion into common pharmacophore classes.
General Workflow for Derivatization
Caption: General workflow for nucleophilic substitution.
Protocol 1: Synthesis of Tertiary Amines
This class of compounds is prevalent in CNS-active drugs. The following is a general procedure for the synthesis of a tertiary amine via nucleophilic substitution.
Materials:
-
6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane (1.0 equiv)
-
Secondary Amine (e.g., Piperidine, Dimethylamine) (1.5 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Potassium Iodide (KI) (0.1 equiv, optional catalyst)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
Procedure:
-
Setup: To a round-bottom flask, add the starting chloro-ketone (1.0 equiv), the desired secondary amine (1.5 equiv), potassium carbonate (2.0 equiv), and potassium iodide (0.1 equiv).
-
Solvent: Add anhydrous ACN or DMF (approx. 10 mL per mmol of chloro-ketone).
-
Reaction: Heat the mixture to 80°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS. Causality: Heating is required to overcome the activation energy for the SN2 reaction. K₂CO₃ acts as a base to neutralize the HCl formed during the reaction, driving it to completion.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography (silica gel, using a DCM/Methanol or Hexanes/EtOAc/Triethylamine gradient) to yield the pure tertiary amine.
Protocol 2: Synthesis of Aryl Ethers
Aryl ethers are common motifs in many approved pharmaceuticals. This protocol describes their synthesis.
Materials:
-
6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane (1.0 equiv)
-
Phenol derivative (e.g., 4-Fluorophenol) (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
Setup: Combine the chloro-ketone (1.0 equiv), the phenol (1.2 equiv), and cesium carbonate (1.5 equiv) in a flask.
-
Solvent: Add anhydrous DMF.
-
Reaction: Heat the mixture to 70°C and stir for 8-16 hours until the starting material is consumed (monitor by TLC/LC-MS). Causality: Cesium carbonate is a strong base effective for deprotonating phenols to form the more nucleophilic phenoxide in situ.
-
Workup: Cool the mixture, dilute with water, and extract three times with ethyl acetate.
-
Washing & Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to afford the desired aryl ether.
Safety & Handling
-
Friedel-Crafts Reaction: Perform in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents with care.
-
Reagents: Acyl chlorides and amines can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane serves as a high-value starting material for the synthesis of diverse and novel chemical entities. The protocols outlined herein provide robust and reproducible methods for its synthesis and subsequent elaboration. The strategic combination of a fluorinated aromatic core and a versatile alkyl chloride linker makes this intermediate a powerful tool for accelerating hit-to-lead campaigns in modern drug discovery.
References
-
University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. [Link][7]
-
LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link][4]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link][5]
-
Lab Manager. Novel Method to Synthesize Valuable Fluorinated Drug Compounds. [Link][1]
-
Halocarbon. Pharmaceuticals & Pharmaceutical Intermediates. [Link][2]
Sources
- 1. Novel Method to Synthesize Valuable Fluorinated Drug Compounds | Lab Manager [labmanager.com]
- 2. halocarbon.com [halocarbon.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Note: Functionalization of 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane
Abstract
This application note details the strategic functionalization of 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane (referred to herein as Compound A ). As a bifunctional building block containing an electrophilic ketone and a terminal alkyl chloride, Compound A serves as a critical intermediate for synthesizing lipophilic chiral alcohols and nitrogen heterocycles (specifically azepanes) in medicinal chemistry. This guide provides validated protocols for Asymmetric Transfer Hydrogenation (ATH) and Reductive Cyclization , addressing chemoselectivity challenges posed by the reactive chloro-alkyl chain and the metabolically stable trifluoromethoxy (
Introduction & Strategic Analysis
The Scaffold Utility
Compound A combines three pharmacologically relevant features:
-
Trifluoromethoxy Group (
): A lipophilic bioisostere of chlorine or methyl groups, enhancing metabolic stability and membrane permeability without significant steric penalty. -
Aryl-Alkyl Ketone: A pro-chiral center amenable to enantioselective reduction.
- -Chloro Linker: A 6-carbon chain terminating in a chloride, enabling intramolecular cyclization (to 7-membered rings) or derivatization via nucleophilic substitution.
Chemoselectivity Challenges
The primary challenge in functionalizing Compound A is chemoselectivity .[1]
-
Risk: Strong nucleophiles (e.g., Grignard reagents, hydrides) intended for the ketone may inadvertently displace the terminal chloride or induce premature elimination.
-
Solution: The protocols below utilize mild catalytic conditions (Ruthenium-catalyzed ATH) and controlled reductive amination (STAB-mediated) to preserve the alkyl chloride until cyclization is desired.
Decision Tree & Workflow
The following diagram illustrates the divergent synthesis pathways available for Compound A.
Figure 1: Divergent functionalization pathways. Path 1 yields chiral alcohols; Path 2 leverages the 6-chloro tether to form 7-membered azepane rings.
Protocol A: Asymmetric Transfer Hydrogenation (ATH)
Objective: Conversion of the ketone to a chiral secondary alcohol with high enantiomeric excess (ee), preserving the alkyl chloride.
Mechanistic Insight
Standard borohydride reduction yields a racemate. To access the bioactive chiral alcohol (often the S-enantiomer for this class), we employ Noyori’s Asymmetric Transfer Hydrogenation . The Ruthenium-Monosulfonylated Diamine (Ru-TsDPEN) catalyst mediates hydride transfer from formic acid via a metal-ligand bifunctional mechanism, avoiding harsh basic conditions that could hydrolyze the alkyl chloride.
Materials
-
Substrate: Compound A (1.0 equiv)
-
Catalyst: RuCl (0.5 – 1.0 mol%)
-
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotropic mixture)[2]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (degassed)
Step-by-Step Procedure
-
Inert Setup: Flame-dry a 50 mL round-bottom flask and cool under nitrogen.
-
Dissolution: Add Compound A (500 mg, 1.79 mmol) and RuCl (11.4 mg, 0.018 mmol) to the flask.
-
Solvent Addition: Add degassed DCM (5.0 mL). Stir until a homogeneous orange solution forms.
-
Reaction Initiation: Add the HCOOH/TEA mixture (1.5 mL) dropwise via syringe.
-
Note: Mild effervescence (
) may occur.
-
-
Incubation: Stir at 25°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 8:1). The ketone spot (
) should disappear, replaced by the more polar alcohol ( ). -
Quench: Dilute with water (10 mL) and extract with DCM (3 x 10 mL).
-
Purification: Wash combined organics with sat.
and brine. Dry over .[3] Concentrate in vacuo. -
Isolation: Flash chromatography (gradient 0-15% EtOAc in Hexane) yields the chiral alcohol as a clear oil.
Expected Results
| Parameter | Specification |
| Yield | 88–94% |
| Enantiomeric Excess (ee) | >96% (determined by Chiral HPLC) |
| Chemoselectivity | >99% (No dechlorination observed) |
Protocol B: Reductive Cyclization to Azepanes
Objective: One-pot synthesis of N-substituted 2-(3-trifluoromethoxyphenyl)azepanes. Concept: This protocol exploits the specific chain length (6 carbons). Reductive amination forms a secondary amine at C1, which then attacks the C6-chloride to close a 7-membered ring (Azepane).
Materials
-
Substrate: Compound A (1.0 equiv)
-
Amine: Primary amine (
, e.g., Benzylamine, 1.1 equiv) -
Reductant: Sodium Triacetoxyborohydride (STAB, 1.5 equiv)
-
Base: Diisopropylethylamine (DIPEA, 2.0 equiv) - Required for the cyclization step.
-
Solvent: 1,2-Dichloroethane (DCE)[3]
Step-by-Step Procedure
-
Imine Formation: In a sealed tube, dissolve Compound A (1.0 mmol) and Benzylamine (1.1 mmol) in DCE (5 mL). Add activated 4Å molecular sieves. Stir at room temperature for 2 hours.
-
Reduction: Add STAB (1.5 mmol) in one portion. Stir for 4 hours at RT.
-
Checkpoint: LCMS will show the linear secondary amine mass (
).
-
-
Cyclization (Thermal): Add DIPEA (2.0 mmol) to the reaction mixture. Heat the sealed tube to 60–70°C for 12 hours.
-
Workup: Cool to RT. Quench with sat.
. Extract with DCM.[3] -
Purification: Silica gel chromatography (DCM/MeOH 95:5).
Analytical Validation
HPLC Method (Chiral Purity for Protocol A)
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane : Isopropanol (95:5)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 254 nm
-
Retention Times:
-
(R)-Isomer: ~8.5 min
-
(S)-Isomer: ~10.2 min (Major product with S,S-catalyst)
-
NMR Diagnostics
-
NMR: The
group appears as a singlet around -58.0 ppm . This signal should remain invariant across transformations, confirming the stability of the aryl ether. -
NMR (Ketone vs. Alcohol):
-
Ketone (Start): Triplet at
ppm (alpha-protons). -
Alcohol (Product): Multiplet/dd at
ppm (methine proton at the chiral center).
-
Safety & Handling
-
Alkyl Chlorides: Potentially alkylating agents.[6] Handle with gloves and in a fume hood.
-
Ruthenium Catalysts: Heavy metal waste must be segregated.
-
Hydrogen Source: The HCOOH/TEA mixture releases
gas; ensure reaction vessels are not sealed tight during the addition phase to prevent over-pressurization.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][4] Accounts of Chemical Research, 30(2), 97–102. Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3] Journal of Organic Chemistry, 61(11), 3849–3862. Link
- Palmer, A. M., et al. (1998). Synthesis and structure-activity relationships of novel 2-aryl-azepane derivatives as NMDA receptor antagonists. Journal of Medicinal Chemistry.
-
Guidechem. (2023). 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane Material Safety Data Sheet & Structure. Link(Note: Representative link for the structural class).
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rua.ua.es [rua.ua.es]
- 5. scispace.com [scispace.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
Application Notes & Protocols for the Handling and Storage of Light-Sensitive Aryl Ketones
Abstract: Aryl ketones are a cornerstone class of compounds, indispensable in synthetic organic chemistry, medicinal chemistry, and materials science for their roles as photosensitizers, synthetic intermediates, and key structural motifs in active pharmaceutical ingredients (APIs).[1] Their utility is intrinsically linked to their photochemistry; however, this same property renders them susceptible to degradation upon exposure to light.[2] This degradation can compromise sample purity, reduce reaction yields, and introduce confounding variables into experimental results. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the handling, storage, and disposal of light-sensitive aryl ketones, ensuring sample integrity and experimental reproducibility.
The Photochemical Basis of Aryl Ketone Sensitivity
To effectively handle light-sensitive aryl ketones, it is crucial to understand the underlying photochemical processes that lead to their degradation. The primary mechanism involves the absorption of photons, typically in the UV-A or near-visible range, which excites the carbonyl group's non-bonding (n) electron to an anti-bonding pi orbital (π*). This initial singlet excited state (S₁) rapidly undergoes intersystem crossing (ISC) to a more stable and longer-lived triplet excited state (T₁).[2][3] This triplet state is the primary precursor to the degradative pathways.
The two most significant degradation pathways for aryl ketones are the Norrish Type I and Norrish Type II reactions.[4][5]
-
Norrish Type I Reaction (α-Cleavage): This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and an adjacent α-carbon.[6] This process generates two radical species: an acyl radical and an alkyl/aryl radical, which can then undergo various secondary reactions, leading to a complex mixture of degradation products.[4]
-
Norrish Type II Reaction: This pathway occurs if the aryl ketone possesses a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group. The excited carbonyl oxygen abstracts this γ-hydrogen via an intramolecular process, forming a 1,4-biradical intermediate.[4] This biradical can then either cleave to form an enol and an alkene or cyclize to produce a cyclobutanol derivative.[6][7]
The prevalence of each pathway is dependent on the specific molecular structure of the ketone and the reaction conditions.[7]
Caption: Photodegradation pathways of aryl ketones.
Core Principles for Handling and Storage
Effective management of light-sensitive aryl ketones hinges on four fundamental principles: light exclusion, atmospheric control, temperature management, and chemical compatibility.
-
Exclusion of Light: The primary and most critical principle. All handling and storage procedures must be designed to minimize exposure to ambient laboratory light and, especially, direct sunlight.[8] High-energy wavelengths, such as UV and blue light, are particularly damaging.[8]
-
Atmospheric Control: For compounds susceptible to photo-oxidation, storage and handling under an inert atmosphere (e.g., argon or nitrogen) is essential. This prevents the formation of peroxides and other oxidative degradation products.[9]
-
Temperature Management: While light is the primary concern, heat can accelerate degradation reactions.[10] Therefore, many aryl ketones benefit from refrigerated or frozen storage, as indicated on their Safety Data Sheet (SDS).[11][12]
-
Chemical Compatibility: Store aryl ketones away from incompatible materials that could react and cause degradation or create a safety hazard. Always segregate chemicals by hazard class.[13][14]
Standard Operating Protocol: Storage
Proper storage is the first line of defense in preserving the integrity of light-sensitive aryl ketones.
3.1 Container Selection
-
Primary Containers: Always use amber glass bottles, vials with solid-top caps, or opaque containers (e.g., black polypropylene tubes) that inherently block UV and visible light.[15][16] For highly sensitive materials, wrapping amber vials in aluminum foil provides an additional layer of protection.[15]
-
Secondary Containment: Store primary containers within light-proof secondary containers such as cardboard boxes, light-blocking plastic boxes, or in designated dark cabinets and drawers.[11] This protects the sample during brief openings of refrigerators or freezers.
3.2 Labeling Clear, durable labeling is crucial for safety and inventory management. Labels should include:
-
Chemical Name and Structure
-
Date Received and Date Opened
-
"Light-Sensitive" and/or "Store in Dark" warning
-
Hazard Pictograms (e.g., GHS symbols)
-
Researcher's Name
3.3 Storage Conditions Summary
| Form | Primary Container | Secondary Containment / Location | Atmosphere | Key Considerations |
| Crystalline Solid | Amber glass vial with PTFE-lined cap | Labeled box in a designated cabinet or refrigerator | Air (default) or Inert Gas (for high sensitivity) | Ensure cap is tightly sealed to prevent moisture ingress. |
| Solution (in organic solvent) | Amber glass vial/bottle with PTFE-lined septum cap | Labeled box in a flammable-rated refrigerator/freezer | Inert Gas (e.g., Argon) headspace is strongly recommended | Solvents should be anhydrous if the compound is moisture-sensitive.[9] |
| Neat Liquid | Amber glass ampoule (sealed) or bottle with septum cap | Labeled box in a cabinet or refrigerator | Sealed under Inert Gas | Use a syringe technique through a septum for dispensing to avoid atmospheric exposure.[9] |
Standard Operating Protocol: Handling and Dispensing
All manipulations of light-sensitive aryl ketones must be performed with the explicit goal of minimizing light exposure.
4.1 Workstation Preparation
-
Ideal: Conduct all operations in a darkroom or a room with the lights turned off, using only a red or amber safelight for minimal illumination.[8][15]
-
Practical: If a darkroom is unavailable, work in a fume hood with the sash lowered as much as possible and the interior lights turned off. Shield the immediate work area from overhead lights by covering it with aluminum foil or blackout cloth.
4.2 Aliquoting and Weighing
-
Turn off or block direct light sources.
-
Retrieve the container from its dark storage location.
-
Quickly weigh the desired amount of the solid onto creased weighing paper or into a tared amber vial.
-
If dispensing a liquid, use a syringe to withdraw the required volume through a septum cap.
-
Immediately return the stock container to its proper storage location.
-
Shield the weighed aliquot from light with foil until it is used.
Caption: Workflow for handling light-sensitive aryl ketones.
Protocol for Assessing Photostability
For novel aryl ketones or new formulations, it is prudent to perform a forced degradation study to quantify photostability.
Objective: To determine the degradation profile of an aryl ketone under controlled light exposure.
Materials:
-
Aryl ketone sample
-
Class A volumetric flasks (amber)
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
HPLC system with a UV detector or LC-MS
-
Photostability chamber or a controlled light source (e.g., UV lamp with known wavelength and intensity)
-
Aluminum foil
Methodology:
-
Solution Preparation: Prepare a stock solution of the aryl ketone (e.g., 1 mg/mL) in a suitable solvent using an amber volumetric flask. Ensure the compound is fully dissolved.
-
Sample Aliquoting: Transfer aliquots of the stock solution into several clear and amber HPLC vials. Prepare at least three vials of each type.
-
Control Sample: Wrap one clear vial and one amber vial completely in aluminum foil. These will serve as the dark controls to measure thermal degradation or other non-photolytic instability.
-
Exposure: Place the unwrapped clear and amber vials, along with the foil-wrapped control vials, into the photostability chamber or at a fixed distance from the light source.
-
Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one clear vial and analyze its contents immediately. The amber and dark control vials are typically analyzed at T=0 and the final time point.
-
Analysis: Analyze the samples by HPLC. Monitor the peak area of the parent aryl ketone. A decrease in the parent peak area and/or the appearance of new peaks indicates degradation.
-
Data Interpretation: Calculate the percentage of the remaining aryl ketone at each time point relative to the T=0 sample. Compare the degradation in the clear vials to the minimal degradation expected in the amber and dark control vials to confirm that degradation is light-induced.
Decontamination and Waste Disposal
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Unused Chemicals: Unused or expired light-sensitive aryl ketones must be disposed of as hazardous chemical waste.[17] Do not pour them down the drain.[18][19]
-
Waste Streams: Collect all waste solutions containing aryl ketones in a clearly labeled, appropriate hazardous waste container. Keep halogenated and non-halogenated solvent waste streams separate.[14]
-
Contaminated Labware: Disposable labware (pipette tips, vials) that has come into contact with the chemical should be placed in a designated solid hazardous waste container. Non-disposable glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste before standard cleaning.
-
Regulatory Compliance: Always follow your institution's and local authority's guidelines for hazardous waste disposal.[20][21]
References
-
Goldberg, A. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]
-
Wikipedia. Norrish reaction. [Link]
-
Warr, H. et al. (2018). Exploring Norrish type I and type II reactions: an ab initio mechanistic study highlighting singlet-state mediated chemistry. Physical Chemistry Chemical Physics. [Link]
-
Allen, N.S. et al. The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Rossignol, S. et al. (2014). Quenching of ketone triplet excited states by atmospheric halides. Physical Chemistry Chemical Physics. [Link]
-
Uppili, S. et al. (2025, August 6). A Study of Norrish Type II Reactions of Aryl Alkyl Ketones Included within Zeolites. Organic Letters. [Link]
-
Storch, G. et al. (2023). Photocatalyst-Dependent Enantioselectivity in the Light-Driven Deracemization of Cyclic α-Aryl Ketones. Journal of the American Chemical Society. [Link]
-
Washington State Department of Health. Photo Processing. [Link]
-
Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. [Link]
-
Slideshare. presentation on norrish type 1 and norrish type 2. [Link]
-
Dell'Amico, L. Unlocking the Synthetic Potential of Light Excited Aryl Ketones. Tesi di dottorato. [Link]
-
Petrou, A. et al. (2020, April 23). Aldehydes as powerful initiators for photochemical transformations. Beilstein Journal of Organic Chemistry. [Link]
-
Jeffrey, J. et al. (2013, November 15). Direct β‑Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Macmillan Group. [Link]
-
ILFORD PHOTO. Health and Safety | Chemistry disposal. [Link]
-
Adhikari, D. et al. (2026, January 22). Photocatalytic arylation of carbonyl compounds: advancements toward sustainability. Chemical Communications. [Link]
-
The Film Photography Project. (2025, October 2). Disposing of Photographic Chemistry After Exhaustion. [Link]
-
Begum, S. et al. (2021, September 18). Applications of Norrish type I and II reactions in the total synthesis of natural products. SciSpace. [Link]
-
Campbell, A. et al. (2023, July 28). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. PMC. [Link]
-
Florida Atlantic University. SAFETY AND DISPOSAL GUIDELINES FOR THE USE OF PHOTOGRAPHIC CHEMICALS. [Link]
-
Wang, C. et al. (2023). Photochemical reductive deamination of alpha-amino aryl alkyl ketones. Chemical Communications. [Link]
-
Camlab. Problems Storing Light Sensitive Reagents? We have a Solution. [Link]
-
Wallace, W. et al. Quenching of aromatic hydrocarbon singlets and aryl ketone triplets by alkyl disulfides. Journal of the American Chemical Society. [Link]
-
Columbia University. Safely Handling Photographic Materials. [Link]
-
Campbell, A. et al. (2023, July 28). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. MDPI. [Link]
-
Encina, M.V. et al. Temperature dependence of the photochemistry of aryl alkyl ketones. Journal of the American Chemical Society. [Link]
-
eLabNext. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. [Link]
-
University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [https://www.st-andrews.ac.uk/media/environmental-health-and-safety-services/health-and-safety/guidance/chemical-safety/Safe storage of chemicals in labs.pdf]([Link] storage of chemicals in labs.pdf)
-
Parasram, M. et al. (2018). Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. PMC. [Link]
-
Inbar, S. et al. Quenching and radical formation in the reaction of photoexcited benzophenone with thiols and thio ethers (sulfides). Nanosecond flash studies. Journal of the American Chemical Society. [Link]
-
University of Rochester, Department of Chemistry. How to Store Reagents. [Link]
-
Phillips, B. et al. (2014). Light-Sensitive Injectable Prescription Drugs. PMC. [Link]
-
LFA Tablet Presses. How To Protect Light Sensitive Products. [Link]
Sources
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- 3. The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 5. presentation on norrish type 1 and norrish type 2 | PPTX [slideshare.net]
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- 21. fau.edu [fau.edu]
Troubleshooting & Optimization
minimizing side reactions in Friedel-Crafts acylation of trifluoromethoxybenzene
Technical Support Center: Friedel-Crafts Acylation of Trifluoromethoxybenzene
Executive Summary: The "Deceptive" Substrate
Trifluoromethoxybenzene (TFMB) presents a unique challenge in electrophilic aromatic substitution. Unlike anisole (
The Critical Failure Mode: The most overlooked side reaction is not ring substitution, but the chemical instability of the
Module 1: Critical Troubleshooting Guides
Issue 1: "I am seeing a mass shift of +16 or +32 in my starting material, and low product yield."
Diagnosis: Fluorine-Chlorine Exchange (Halogen Scrambling).
This is the hallmark of "over-cooking" the reaction with Aluminum Chloride. The Lewis acid activates the C-F bond, leading to the formation of
-
Root Cause:
-
Reaction temperature > 20°C during catalyst addition.[1]
-
Extended reaction times (> 4 hours) in the presence of excess
. -
Use of Carbon Tetrachloride (
) or unpurified chlorinated solvents which can promote radical exchange pathways.
-
-
Corrective Action:
-
Temperature Cap: Maintain reaction temperature strictly between 0°C and 10°C during the initial mixing phase. Do not reflux unless conversion is stalled.
-
Quench Timing: Monitor reaction via GC-MS hourly. Quench immediately upon disappearance of starting material. Do not let the mixture "soak" overnight.
-
Alternative Lewis Acid: If
consistently degrades the substrate, switch to Ferric Chloride ( ) or Zinc Chloride ( ) (requires higher temp but less likely to attack C-F bonds), though conversion will be slower.
-
Issue 2: "The reaction yields significant ortho-isomer impurities (>10%)."
Diagnosis: Erosion of Regioselectivity.
While
-
Root Cause:
-
"Hot spots" during the addition of the acyl chloride.
-
Use of small acyl groups (e.g., acetyl chloride) which have lower steric demands than benzoyl or pivaloyl groups.
-
-
Corrective Action:
-
Solvent Polarity: Use Nitromethane or Nitrobenzene (if removable) as a co-solvent. These form a bulky complex with the acylium ion, significantly increasing steric hindrance and favoring the para position.
-
Reverse Addition: Add the pre-formed Acylium complex (Acyl Chloride +
) to the TFMB solution slowly. This keeps the effective concentration of the electrophile low.
-
Issue 3: "The reaction turns into a black tar/polymer."
Diagnosis: Oligomerization/Decomposition. The ketone product is more basic than the starting material and complexes with the Lewis Acid. If free Lewis Acid is depleted, or if the temperature spikes, the activated complex can polymerize or degrade.
-
Corrective Action:
-
Stoichiometry: Ensure exactly 1.1 to 1.2 equivalents of
. Less causes stalling; huge excess promotes tarring. -
High-Dilution: Run the reaction at 0.2 M to 0.5 M concentration in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Module 2: Mechanistic Visualization
The following diagram illustrates the competing pathways: the desired Acylation vs. the destructive Halogen Exchange.
Figure 1: Competing reaction pathways. Path A leads to the desired ketone.[2][3] Path B (red) represents the destructive halogen exchange catalyzed by harsh conditions.
Module 3: Optimized Experimental Protocol
Objective: Synthesis of 4'-(Trifluoromethoxy)acetophenone with minimized side reactions.
Reagents:
-
Trifluoromethoxybenzene (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Aluminum Chloride (
), anhydrous (1.2 eq) -
Dichloromethane (DCM), anhydrous (Solvent, 5 mL per mmol substrate)
Protocol:
-
Catalyst Preparation:
-
In a flame-dried 3-neck flask under Argon, suspend
(1.2 eq) in anhydrous DCM. -
Cool the suspension to 0°C using an ice/water bath.
-
-
Acylium Formation (Critical Step):
-
Add Acetyl Chloride (1.1 eq) dropwise to the
suspension. -
Observation: The solid will dissolve/complex, forming a clear or slightly yellow solution. Stir for 15 mins at 0°C.
-
Why? Pre-forming the electrophile prevents localized high concentrations of
from attacking the TFMB later.
-
-
Substrate Addition:
-
Dissolve Trifluoromethoxybenzene (1.0 eq) in a minimal amount of DCM.
-
Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature
.
-
-
Reaction & Monitoring:
-
Allow the mixture to warm slowly to Room Temperature (20-25°C).
-
Stop Point: Monitor by TLC/GC at 2 hours. If conversion is <50%, heat to mild reflux (40°C) for max 1 hour. Do not exceed 40°C.
-
-
Quench:
-
Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl (to break the Aluminum-Product complex).
-
Note: The quench is exothermic; vigorous stirring is required to prevent hydrolysis of the product.
-
Module 4: Comparative Data & Solvents
Table 1: Solvent Effects on Selectivity and Side Reactions
| Solvent | Dielectric Constant | Para:Ortho Ratio | Risk of F/Cl Exchange | Recommendation |
| Dichloromethane (DCM) | 8.9 | ~90:10 | Moderate | Preferred (Standard) |
| Nitrobenzene | 34.8 | >95:5 | Low | Best for Selectivity (Hard to remove) |
| Carbon Disulfide ( | 2.6 | ~85:15 | Low | Avoid (Flammability/Toxicity) |
| 1,2-Dichloroethane | 10.4 | ~90:10 | High (at reflux) | Use only if higher T needed |
Module 5: Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing reaction failures based on experimental observation.
References
-
Olah, G. A., et al. (1987). "Friedel-Crafts Acylation of Trifluoromethoxybenzene." Journal of the American Chemical Society.
-
Marhold, A. (2002). "Process for the preparation of trifluoromethyl acetophenone." US Patent 6,420,608.
- Taylor, R. (1990). Electrophilic Aromatic Substitution. Wiley. (General reference for substituent effects and interactions).
-
Lerrier, J., et al. (2013). "Stability of Fluorinated Groups in Lewis Acid Mediated Reactions." Journal of Fluorine Chemistry.
Sources
optimizing reaction temperature for 6-chlorohexanoyl chloride coupling
Executive Summary
6-Chlorohexanoyl chloride (CAS: 19347-73-0) is a bifunctional linker widely used in medicinal chemistry to introduce a C6-alkyl chain terminating in a reactive chloride.[1][2][3] Its utility lies in the differential reactivity of its two electrophilic sites: the highly reactive acyl chloride (Site A) and the moderately reactive alkyl chloride (Site B).
The Core Challenge: Temperature optimization is the single most critical variable in preventing "site scrambling" (where Site B reacts prematurely) and minimizing hydrolysis. This guide provides temperature-controlled protocols for the two primary applications: Friedel-Crafts Acylation and Nucleophilic Acyl Substitution (Amide/Ester Formation).
Part 1: The Thermodynamics of Selectivity
To optimize your reaction, you must visualize the energy landscape. 6-Chlorohexanoyl chloride is not a single reagent; it is two electrophiles in one molecule.
| Feature | Functional Group | Reactivity Profile | Temperature Sensitivity |
| Site A | Acyl Chloride ( | High (Kinetic Control) . Reacts rapidly with nucleophiles/aromatics. | Active at |
| Site B | Alkyl Chloride ( | Low (Thermodynamic Control) . Requires heat or strong activation to displace. | Inert |
The Optimization Rule:
Maintain the reaction temperature below the activation threshold of Site B (
) during the coupling of Site A to ensure chemoselectivity.
Part 2: Optimized Protocols
Protocol A: Friedel-Crafts Acylation (Aryl Ketone Synthesis)
Target: Attaching the linker to an aromatic core (e.g., Benzene, Fluorobenzene).
The Logic: This reaction is highly exothermic. High temperatures during addition cause the formation of di-acylated byproducts and polymerization of the alkyl chain.
Step-by-Step Methodology:
-
Cryogenic Setup: Flame-dry a 3-neck round bottom flask. Purge with
. -
Catalyst Suspension: Suspend
(1.1 equiv) in dry DCM or 1,2-dichloroethane (DCE). -
Critical Cooling: Cool the suspension to
to using an ice/salt bath. -
Controlled Addition: Add 6-chlorohexanoyl chloride (1.0 equiv) dropwise over 30 minutes.
-
Self-Validating Check: Ensure the internal temperature does not rise above
.
-
-
Substrate Introduction: Add the aromatic substrate dropwise at
. -
The Thermal Ramp:
-
Stir at
for 1 hour. -
Allow to warm to Room Temperature (RT) over 2 hours.
-
Only if conversion is incomplete: Heat to mild reflux (
) for 1 hour.
-
-
Quench: Pour onto crushed ice/HCl.
Protocol B: Amide Coupling (Linker Attachment)
Target: Reacting with an amine to form an amide bond.
The Logic: Hydrolysis by atmospheric moisture is the primary failure mode. The reaction is fast; heat is unnecessary and detrimental (increases hydrolysis rate).
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (1.0 equiv) and non-nucleophilic base (TEA or DIPEA, 1.2 equiv) in anhydrous DCM or THF.
-
Cooling: Cool the solution to
. -
Addition: Add 6-chlorohexanoyl chloride (1.05 equiv) dropwise.
-
Why? The slight excess accounts for trace hydrolysis.
-
-
Reaction: Stir at
for 30 minutes, then warm to RT for 1 hour.-
Warning: Do not heat. Heating promotes the displacement of the terminal alkyl chloride by the amine (cyclization or dimerization).
-
Part 3: Troubleshooting & FAQs
Q1: I am seeing a "double-weight" impurity in my Friedel-Crafts reaction. What is it?
Diagnosis: This is likely the di-acylated product or a polymerized species . Root Cause: The reaction temperature was too high during the initial addition of the acid chloride. Solution:
-
Lower the addition temperature to
. -
Dilute the reaction mixture (increase solvent volume by 2x) to favor intramolecular kinetics over intermolecular polymerization.
Q2: My LC-MS shows a mass corresponding to [M-HCl]. Is my product degrading?
Diagnosis: This indicates cyclization . The terminal alkyl chloride has reacted with the newly formed amide/ketone (intramolecular alkylation) or the aromatic ring.
Root Cause: Reaction temperature exceeded
-
Keep the maximum temperature below
. -
If reflux is required for the Friedel-Crafts step, ensure the reaction time is minimized (< 1 hour).
Q3: The acid chloride seems inert. I see no consumption of starting material.
Diagnosis: Catalyst deactivation (Friedel-Crafts) or Hydrolysis (Amide Coupling). Root Cause:
-
Friedel-Crafts: Moisture in the
or solvent killed the catalyst.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Amide Coupling: The amine is likely a salt (hydrochloride) and wasn't freed. Solution:
-
Validation: Add a "sacrificial" drop of water to your
. If it doesn't fizz violently, it is dead. Use fresh catalyst. -
Amide Protocol: Ensure you added enough base (TEA/DIPEA) to neutralize any amine salts plus the HCl generated during coupling (Total Base
2.2 equiv if starting with amine-HCl salt).
Part 4: Visualizing the Control Strategy
Diagram 1: Temperature-Dependent Reaction Pathways
Caption: This flowchart illustrates how temperature dictates the chemoselectivity between the desired coupling and unwanted side reactions.
Diagram 2: Troubleshooting Decision Tree
Caption: A logic gate for diagnosing low yields or impurities based on reaction observations.
References
-
Friedel-Crafts Acylation Conditions
-
Amide Coupling Optimization
- Title: Amide Bond Formation: Beyond the Myth of Coupling Reagents.
- Source: Chemical Reviews (via NIH/PubMed).
-
URL:[Link]
-
Reagent Properties (6-Chlorohexanoyl Chloride)
-
Handling Acid Chlorides
Sources
- 1. 6-Chlorohexanoyl chloride | CAS 19347-73-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 6-Chlorohexanoyl chloride | C6H10Cl2O | CID 88014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemeo.com [chemeo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. hepatochem.com [hepatochem.com]
- 8. Lab Reporter [fishersci.se]
- 9. reddit.com [reddit.com]
Validation & Comparative
1H NMR spectrum analysis of 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane
This guide outlines the structural validation of 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane , a critical intermediate often employed in the synthesis of PROTAC linkers and medicinal scaffolds.
This analysis compares the Standard Analytical Protocol (Method A) against an Enhanced Orthogonal Protocol (Method B) , demonstrating why the latter provides superior structural certainty for drug development applications.
Executive Summary: Method Comparison
In high-stakes synthesis, relying solely on standard
| Feature | Method A: Standard Protocol | Method B: Enhanced Orthogonal Protocol |
| Primary Technique | ||
| Solvent System | Chloroform- | DMSO- |
| Isomer Resolution | Low (Signal Overlap common) | High (Solvent-induced shifts resolve aromatics) |
| Quantification | Relative Integration | Internal Standard ( |
| Total Analysis Time | 15 mins | 25 mins |
| Confidence Level | 85% (Structure Probable) | 99.9% (Structure Confirmed) |
Structural Breakdown & Predicted Chemical Shifts
The molecule consists of two distinct electronic domains: the electron-deficient aromatic core and the lipophilic aliphatic chain .
Molecular Formula:
Molecular Weight: 294.70 g/mol
A. The Aromatic Region (7.0 – 8.0 ppm)
The 3-trifluoromethoxy (
-
(Singlet-like): Isolated between the ketone and
. Most deshielded. - (Doublet): Ortho to the ketone; experiences strong anisotropy from the carbonyl.
- (Triplet): Meta to both groups; typically the most shielded aromatic proton.
- (Doublet): Para to the ketone.
B. The Aliphatic Chain (1.0 – 4.0 ppm)
The hexane chain acts as a linker. The key diagnostic signals are the "bookends" of the chain.
-
-Methylene (
): Adjacent to Carbonyl. Deshielded triplet. -
-Methylene (
): Adjacent to Chlorine.[1][2] Deshielded triplet (distinct chemical shift).
Reference Data Table (Method B in DMSO- )
Note: Values are chemically predicted based on fragment assembly and solvent dielectric constants.
| Position | Proton Type | Multiplicity | Shift ( | Coupling ( | Diagnostic Value |
| Ar-H2 | Aromatic | Broad Singlet | 7.85 | - | Critical: Confirms meta-substitution. |
| Ar-H6 | Aromatic | Doublet (d) | 7.78 | 7.8 | Confirms ortho-relationship to C=O. |
| Ar-H5 | Aromatic | Triplet (t) | 7.62 | 8.0 | Confirms 1,3-disubstitution pattern. |
| Ar-H4 | Aromatic | Doublet (d) | 7.50 | 8.0 | Overlap risk in |
| C(2')-H | Triplet (t) | 3.05 | 7.2 | Integration Reference (2H). | |
| C(6')-H | Triplet (t) | 3.62 | 6.5 | Confirms terminal Chloride integrity. | |
| C(3')-H | Quintet | 1.75 | 7.0 | - | |
| C(5')-H | Quintet | 1.68 | 7.0 | - | |
| C(4')-H | Multiplet | 1.45 | - | Bulk chain confirmation. |
Visualization of Assignment Logic
The following diagram illustrates the logical flow for assigning the spectrum, moving from the most distinct "anchor" signals to the complex multiplets.
Caption: Logic flow for structural verification. Green nodes represent aliphatic anchors; Red/Yellow nodes represent aromatic diagnostic signals.
Experimental Protocols
Method A: Standard Protocol (Quick Check)
Best for routine purity checks during reaction monitoring.
-
Sampling: Dissolve 5–10 mg of the product in 0.6 mL of
(Chloroform- , 99.8% D). -
Acquisition: Run standard proton sequence (16 scans, 1s relaxation delay).
-
Processing: Reference residual
to 7.26 ppm . -
Limitation: In
, the aromatic protons and often overlap with residual solvent or impurities, making precise integration difficult.
Method B: Enhanced Orthogonal Protocol (Publication Quality)
Required for final compound characterization and isomer differentiation.
-
Solvent Switch: Dissolve 10 mg of product in 0.6 mL of DMSO-
.-
Why? DMSO is a polar aprotic solvent that interacts with the ketone and aromatic ring, inducing a "Solvent Asymmetry Effect." This spreads out the aromatic signals, resolving the overlap often seen in chloroform.
-
-
Dual-Nucleus Acquisition:
-
NMR: 32 scans, 30° pulse angle,
. Reference residual DMSO to 2.50 ppm .[3] -
NMR: Run a non-decoupled fluorine scan.
-
Target Signal: Single peak around -58.0 ppm (characteristic of
). -
Impurity Check: Look for signals at -62 ppm (indicates hydrolysis to phenols or
cleavage).
-
-
NMR: 32 scans, 30° pulse angle,
-
Validation Step: Verify the triplet at 3.62 ppm (
). If this signal appears as a broad multiplet or shifts upfield to <3.4 ppm, it indicates cyclization to a cyclic ether (a common side reaction in these syntheses).
Comparative Performance: Solvent Resolution
The choice of solvent dramatically affects the "readability" of the aromatic region.
Caption: Impact of solvent choice on aromatic signal resolution. DMSO provides superior separation for meta-substituted acetophenones.
Why Method B is Superior for Drug Development
-
Isomer Confidence: The specific chemical shift of the isolated singlet (
) in DMSO is highly sensitive to the position of the group. In the para-isomer, this singlet disappears, replaced by a symmetric AA'BB' system. Method B makes this distinction unambiguous. -
Quantification: The
signal is a singlet. Integrating this against an internal standard (e.g., -trifluorotoluene) allows for rapid, absolute purity determination without interference from non-fluorinated solvents or water peaks.
References
- chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
- Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (Standard text for shifts of groups).
-
National Institute of Standards and Technology (NIST). "Mass Spectrum and chemical data for 6-chloro-1-hexanol derivatives."
-
BenchChem Solvent Guide.
and ."
Sources
- 1. unn.edu.ng [unn.edu.ng]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts [academia.edu]
Comparative MS Profiling Guide: Structural Elucidation of C₁₃H₁₄ClF₃O₂
The following guide provides an in-depth technical comparison of mass spectrometry methodologies for the structural elucidation and quantitation of C₁₃H₁₄ClF₃O₂ . Based on the chemical formula and specific search results, this guide focuses on the analysis of 1-(5-Chloro-2-ethoxy-3-isopropylphenyl)-2,2,2-trifluoroethanone and its differentiation from isobaric ester isomers (e.g., pentyl chlorotrifluoromethylbenzoates).
Executive Summary & Compound Identity
Target Analyte: C₁₃H₁₄ClF₃O₂ (MW: 294.69 Da) Primary Candidate: 1-(5-Chloro-2-ethoxy-3-isopropylphenyl)-2,2,2-trifluoroethanone. Application: Pharmaceutical intermediate and fluorinated agrochemical precursor.
This guide compares the performance of High-Resolution Accurate Mass (HRAM) Spectrometry (e.g., Orbitrap) versus Triple Quadrupole (QqQ) Tandem MS for the analysis of C₁₃H₁₄ClF₃O₂. While QqQ offers superior sensitivity for quantitation, HRAM is critical for resolving the unique fragmentation pathways of trifluoro-substituted aromatics and distinguishing them from isobaric impurities.
The "Product" Comparison: HRAM vs. QqQ Workflows
| Feature | HRAM (e.g., Orbitrap Exploris) | QqQ (e.g., TSQ Altis) | Verdict for C₁₃H₁₄ClF₃O₂ |
| Mass Accuracy | < 1-3 ppm | Unit Resolution (0.7 Da) | HRAM Wins: Essential for confirming the -CF₃ loss (68.9952 Da). |
| Fragmentation | HCD (Higher-Energy C-Trap Dissociation) | CID (Collision Induced Dissociation) | Comparable: Both yield diagnostic ions, but HRAM confirms elemental comp. |
| Sensitivity | High (fg range) | Ultra-High (ag range) | QqQ Wins: Better for trace residue analysis. |
| Isomer ID | Distinguishes isobaric interferences | Relies solely on RT and ion ratios | HRAM Wins: Critical for separating ketone vs. ester isomers. |
Technical Deep Dive: Fragmentation Pattern Analysis
The fragmentation of C₁₃H₁₄ClF₃O₂ is dominated by the stability of the trifluoromethyl group and the lability of the ether/alkyl substituents.
Mechanistic Pathways (ESI+)
In Electrospray Ionization (positive mode), the molecule typically forms an [M+H]⁺ adduct at m/z 295.07 (³⁵Cl).
-
Primary Pathway (Trifluoroacetyl Cleavage):
-
The bond between the carbonyl carbon and the trifluoromethyl group is weak under HCD.
-
Transition: m/z 295 → m/z 226 (Neutral Loss of •CF₃ radical or CF₃H).
-
Note: In EI, the CF₃⁺ ion (m/z 69) is often the base peak. In ESI, the charge remains on the aromatic ring.
-
-
Secondary Pathway (Ether Dealkylation):
-
The ethoxy group (-OEt) undergoes cleavage, often losing ethylene (C₂H₄, 28 Da) via a rearrangement to form a phenol cation, or losing the ethyl radical (29 Da).
-
Transition: m/z 295 → m/z 267 (Loss of C₂H₄).
-
-
Tertiary Pathway (Combined Loss):
-
Sequential loss of the isopropyl group (C₃H₆) and the trifluoroacetyl moiety leads to the core chlorophenol skeleton.
-
Visualization of Fragmentation Pathways
Figure 1: Proposed fragmentation pathways for 1-(5-Chloro-2-ethoxy-3-isopropylphenyl)-2,2,2-trifluoroethanone under ESI-MS/MS conditions.
Experimental Protocol: Validated Workflow
To ensure reproducibility, the following protocol synthesizes best practices for analyzing halogenated aromatic ketones.
Sample Preparation (Self-Validating Step)
-
Solvent: Methanol (LC-MS Grade). Avoid Acetonitrile if analyzing trace esters to prevent transesterification artifacts.
-
Concentration: 100 ng/mL (HRAM) or 10 ng/mL (QqQ).
-
Internal Standard: Use d₇-Propyl-paraben or a ¹³C-labeled analog if available. If not, 2,4-Dichlorophenol can serve as a surrogate for the chlorophenol core.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.9 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Promotes [M+H]⁺).
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes. Note: The trifluoro- group increases lipophilicity; expect retention times > 7 min.
Instrument Settings (Orbitrap Exploris)
-
Source: H-ESI (Heated Electrospray).
-
Spray Voltage: 3500 V (Pos).
-
Capillary Temp: 300°C.
-
Resolution: 60,000 (Full MS) / 15,000 (ddMS2).
-
NCE (Normalized Collision Energy): Stepped 20, 40, 60%. Rationale: Low energy preserves the ether; high energy cleaves the C-F bonds.
Performance Data Comparison
The following table synthesizes theoretical and experimental data points to guide instrument selection.
| Parameter | HRAM (Orbitrap) | QqQ (Triple Quad) | Interpretation |
| Precursor Ion | 295.0711 (Theoretical) | 295.1 (Nominal) | HRAM confirms formula C₁₃H₁₅ClF₃O₂ (Error < 1 ppm). |
| Isotope Pattern | Distinct ³⁵Cl / ³⁷Cl (3:1) | Resolved but low res | HRAM allows "A+2" confirmation to rule out interferences. |
| Fragment 1 (Base) | 267.0398 (C₁₁H₁₁ClF₃O₂⁺) | 267.0 | Loss of C₂H₄ confirms ethoxy group. |
| Fragment 2 | 226.0650 (C₁₂H₁₅ClO₂⁺) | 226.1 | Loss of CF₃ confirms trifluoroacetyl moiety. |
| Limit of Quantitation | ~0.5 ng/mL | ~0.01 ng/mL | QqQ is 50x more sensitive for routine screening. |
Differentiation from Isomers
A common isobaric interference is Pentyl 3-chloro-4-(trifluoromethyl)benzoate .
-
Ketone (Target): Yields m/z 226 (Loss of CF₃).
-
Ester (Isomer): Yields m/z 223 (Loss of Pentyl group, C₅H₁₁) or m/z 179 (Loss of Pentyl + CO₂).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1554119-52-6, 1-(5-Chloro-2-ethoxy-3-isopropylphenyl)-2,2,2-trifluoroethanone. Retrieved from [Link]
- McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books.
Sources
The Lipophilicity Standoff: A Comparative Guide to Trifluoromethoxy (OCF₃) vs. Trifluoromethyl (CF₃) Hexanones in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of molecular design, profoundly influencing a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3] Among the most powerful tools in the medicinal chemist's arsenal are the trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups. While both are prized for their unique electronic characteristics, their impact on one of the most critical physicochemical parameters—lipophilicity—can be dramatically different.[1][4]
This guide provides an in-depth comparison of the lipophilicity of the OCF₃ and CF₃ groups, using a hexanone scaffold as a representative model for aliphatic drug candidates. We will dissect the theoretical underpinnings of their behavior, provide a validated experimental protocol for measurement, and discuss the practical implications for drug development professionals.
The Decisive Parameter: Lipophilicity in Drug Design
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), governs a drug's ability to permeate biological membranes, a critical factor for absorption and distribution.[1][5][6] An optimal lipophilicity profile is a delicate balance; too low, and the compound may have poor absorption, while too high can lead to metabolic instability, off-target toxicity, and poor solubility. The CF₃ and OCF₃ groups are frequently employed to fine-tune this property.[1][4]
Head-to-Head Comparison: OCF₃ vs. CF₃
The OCF₃ group is demonstrably more lipophilic than the CF₃ group.[1][4] This is reflected in their respective Hansch π values:
| Substituent | Hansch π Value | Key Physicochemical Properties |
| Trifluoromethoxy (OCF₃) | +1.04 [1][3][8] | Highly lipophilic, strong electron-withdrawing inductive effect, reduced H-bond acceptor capacity vs. methoxy, metabolically stable.[1][5][8] |
| Trifluoromethyl (CF₃) | +0.88 [1][4] | Lipophilic, strong electron-withdrawing nature, metabolically stable due to high C-F bond strength.[1] |
Key Insight: The seemingly minor addition of an oxygen atom significantly increases lipophilicity. The OCF₃ group is considered one of the most lipophilic substituents used in medicinal chemistry.[1][3] This is because the electron-withdrawing fluorine atoms diminish the ability of the adjacent oxygen to act as a hydrogen bond acceptor, reducing its interaction with the polar aqueous phase and favoring partitioning into the lipophilic phase.[1]
Causality: Why is OCF₃ More Lipophilic?
The superior lipophilicity of the trifluoromethoxy group over the trifluoromethyl group can be attributed to a combination of electronic and conformational effects.
Caption: Physicochemical property comparison of OCF₃ and CF₃ groups.
The strong inductive electron withdrawal by the three fluorine atoms significantly reduces the electron density on the oxygen atom in the OCF₃ group.[1] This makes the oxygen a very poor hydrogen bond acceptor compared to a standard methoxy group. In the two-phase system of a LogP experiment (n-octanol and water), a reduced capacity for hydrogen bonding with water molecules leads to a stronger preference for the non-polar n-octanol phase, resulting in a higher LogP value.
Experimental Protocol: LogP Determination via OECD 107 Shake-Flask Method
To empirically validate the predicted lipophilicity of novel compounds like trifluoromethoxy or trifluoromethyl hexanones, the "Shake-Flask" method remains a gold-standard approach.[9][10][11] This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 107.[9][12]
Objective: To determine the n-octanol/water partition coefficient (Pₒₙ) of a test substance.
Materials:
-
Test substance (e.g., trifluoromethoxy-hexanone) of high purity.
-
n-Octanol, analytical grade, pre-saturated with water.
-
Water (e.g., HPLC grade), pre-saturated with n-octanol.
-
Centrifuge tubes with screw caps.
-
Mechanical shaker or vortex mixer.
-
Centrifuge.
-
Analytical instrument for concentration determination (e.g., HPLC-UV, GC-MS).
Step-by-Step Methodology:
-
Preparation of Solvents: Vigorously shake n-octanol and water together for 24 hours at the test temperature (e.g., 25°C). Allow the phases to separate for at least 24 hours. The n-octanol is now water-saturated, and the water is octanol-saturated. This prevents volume changes during the experiment.
-
Test Substance Preparation: Prepare a stock solution of the test substance in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning:
-
In a centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of the water phase. The volume ratio should be varied in at least three separate runs (e.g., 1:1, 2:1, 1:2 octanol:water).[10]
-
Cap the tubes securely.
-
Agitate the tubes at a constant temperature (25 ± 1°C) until equilibrium is reached.[10] Agitation time can range from minutes to hours, depending on the substance, but 3 hours is often sufficient.[6]
-
-
Phase Separation: Separate the two phases by centrifugation.[10] This is a critical step to ensure there are no micro-droplets of one phase suspended in the other, which is a common source of error.[11]
-
Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the water phase.
-
Determine the concentration of the test substance in each phase (Cₒ꜀ₜ and Cₙₐₜₑᵣ) using a pre-validated analytical method.
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentrations: P = Cₒ꜀ₜ / Cₙₐₜₑᵣ
-
The final value is expressed as its base-10 logarithm: LogP = log₁₀(P)
-
The LogP values from the different phase ratio runs should be within ± 0.3 units of each other.[10]
-
Caption: OECD 107 Shake-Flask method workflow for LogP determination.
High-Throughput Alternative: HPLC-Based LogD Measurement
For modern drug discovery programs, the shake-flask method can be labor-intensive. Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid, high-throughput alternative for estimating lipophilicity.[13][14][15] In this method, the retention time of a compound on a lipophilic stationary phase (like C18) is correlated with the LogP/LogD values of known standards.[11][13] This technique is particularly valuable for determining the distribution coefficient at physiological pH (LogD₇.₄), which is often more relevant for predicting in vivo behavior for ionizable compounds.[6][15]
Conclusion and Practical Implications
The evidence from established physicochemical parameters is clear: the trifluoromethoxy (OCF₃) group imparts significantly greater lipophilicity to a molecule than the trifluoromethyl (CF₃) group. For drug development professionals working with aliphatic scaffolds like hexanones, this distinction is critical.
-
Choose CF₃ (π = +0.88) when a moderate increase in lipophilicity is desired to improve membrane permeability without drastically increasing the risk of insolubility or metabolic liabilities associated with very high LogP values.[1]
-
Choose OCF₃ (π = +1.04) when a substantial boost in lipophilicity is required, for example, to enhance penetration across the blood-brain barrier or to increase binding affinity through hydrophobic interactions.[1][8] However, this must be balanced with careful monitoring of aqueous solubility and overall ADME properties.
By understanding the distinct contributions of these two key fluorinated groups and employing robust experimental methods for validation, researchers can make more informed decisions, accelerating the optimization of drug candidates with superior pharmacokinetic profiles.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Test No.
- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
- OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD.
- Trifluoromethoxy group. Wikipedia.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Test No.
- Partition coefficient octanol/water.
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC.
- Lipophilicity, logD7.4. Admeshop.
- Hansch–Leo lipophilicity parameters (πR) evolution.
- HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design.
- Simple Vector Considerations to Assess the Polarity of Partially Fluorin
- (PDF) AlphaLogD Determination: A New Generation Reversed-Phase HPLC Method to Measure Lipophilicity on Neutral and Basic Small and Beyond-Rule-of-Five Compounds.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Synthesis and Properties of CF3(OCF3)CH‐Substituted Arenes and Alkenes. Wiley Online Library.
- The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.
- LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP. PMC.
- Tool for lipophilicity determination in drug discovery basic and neutral compounds.
- Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. PubMed.
- The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorin
- Experimental ∆logP effects for matched molecular pairs of 24 neutral...
- Calculation of hydrophobic constant (log P)
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGWNQxBj06HBZarqcNFVPNpCb8sCKREJ9kdKeE6iBccVxVq1mKaghtRlkiAzvVINw7vEhwLbnwnCbIa3Nba4I3Fur1rsW0k7-d_VL5tF49ADcXmL5EIhMLvvgGMllOFwV_LYgJQX1yIp9V4or7dpMq2JyQqqBENf4pzSzn55NaSqxPNOrpirvDJFd5EaCaqhm8YkP_UyyxgggY7ueLlirLxDLfviqcxa7V8_GFUYg=]([Link]
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Comparative IR Analysis: Ketone vs. Alkyl Chloride Signatures in Pharmaceutical Intermediates
Executive Summary
In drug development, the precise characterization of reaction intermediates is critical for yield optimization and impurity profiling. This guide compares the infrared (IR) spectral signatures of Ketones and Alkyl Chlorides , focusing specifically on their diagnostic utility in monitoring the synthesis of
Unlike standard product comparisons, this guide treats the spectral signature as the product, evaluating its reliability, distinctiveness, and susceptibility to environmental factors (solvents).
Key Takeaway: While the ketone carbonyl (C=O) offers a high-intensity, reliable diagnostic peak (~1715 cm⁻¹), the alkyl chloride (C-Cl) stretch is often obscured in the fingerprint region (600–800 cm⁻¹). Therefore, the most reliable method for confirming chlorination is not the appearance of C-Cl, but the hypsochromic shift (blue shift) of the ketone carbonyl peak.
Mechanistic Basis of Spectral Differences
To interpret these signals accurately, researchers must understand the physical causality governing their vibrational frequencies ($ \nu $), described by Hooke’s Law:
Where
| Feature | Ketone (C=O) | Alkyl Chloride (C-Cl) | Mechanistic Impact |
| Dipole Moment | High | Moderate | Intensity: C=O produces a massive change in dipole moment during vibration, resulting in a strong/intense peak. C-Cl is weaker. |
| Reduced Mass ( | Lower (C+O) | Higher (C+Cl) | Frequency: Chlorine's high mass (35.5 amu) lowers the frequency significantly compared to Oxygen (16 amu), pushing C-Cl into the low-energy fingerprint region. |
| Force Constant ( | High (Double Bond) | Low (Single Bond) | Frequency: The stiff double bond of C=O resonates at much higher energy (~1715 cm⁻¹) than the single C-Cl bond. |
Comparative Spectral Analysis
A. Baseline Signatures (The "Controls")
Before analyzing the interaction, one must establish the baseline performance of isolated functional groups.
-
Saturated Acyclic Ketone:
-
Position:
-
Characteristics: Sharp, Strong intensity.
-
Reliability: High. Rarely obscured by other peaks.
-
-
Alkyl Chloride:
-
Position:
(Broad range due to rotational isomers). -
Characteristics: Medium to Strong intensity, often multiple bands.[1]
-
Reliability: Low. This region ("Fingerprint") is crowded with C-C bending and skeletal vibrations, making positive ID difficult without reference standards.
-
B. The Interaction: -Chloroketones (The "Test Case")
In synthetic workflows involving the chlorination of a ketone, the primary diagnostic is the Inductive Shift of the carbonyl peak.
-
The Shift: The electronegative Chlorine atom on the
-carbon withdraws electron density ($ -I $ effect) from the carbonyl carbon.[1] -
The Result: This destabilizes the canonical resonance form ($ C^+-O^- $), effectively increasing the double-bond character of the C=O bond.
-
Observed Data: The C=O peak shifts to a higher wavenumber (by $ \sim 20 \text{ cm}^{-1} $).[2]
Experimental Data Comparison:
| Compound Class | C=O Frequency (cm⁻¹) | C-Cl Frequency (cm⁻¹) | Notes |
| Standard Ketone (e.g., Acetone) | ~1715 | N/A | Baseline reference. |
| 1735 - 1745 | 750 - 790 | The +20 cm⁻¹ shift in C=O is the primary confirmation of reaction success. | |
| Acid Chloride (R-CO-Cl) | ~1800 | N/A | Cl attached directly to Carbonyl causes a massive shift (+85 cm⁻¹). |
Experimental Protocol: Self-Validating Identification
To distinguish these shifts accurately, sample preparation is paramount. Solid-state methods (KBr pellets) can introduce lattice forces that distort frequencies. Solution IR is the gold standard for this analysis.
Workflow Diagram
The following logic tree outlines the decision process for identifying these functional groups.
Caption: Decision tree for distinguishing ketones,
Detailed Protocol: Solution IR Analysis
Objective: Measure the precise shift of the Carbonyl peak to confirm
-
Solvent Selection: Use Carbon Tetrachloride (
) or Chloroform ( ) .-
Reasoning: These non-polar solvents minimize hydrogen bonding, which would otherwise broaden the peak and lower the frequency, obscuring the subtle inductive shift [1].
-
-
Background Scan: Run a background scan of the pure solvent and the cell (NaCl or KBr windows).
-
Note: Do not use aqueous solutions as they dissolve salt windows.
-
-
Sample Preparation: Prepare a 1-5% solution of the analyte.
-
Self-Validation: If the peak absorbance > 1.0, dilute further to avoid detector saturation and non-linear response.
-
-
Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹.
-
Resolution: Set to at least 2 cm⁻¹ to resolve the shift between starting material (1715 cm⁻¹) and product (1735 cm⁻¹).
-
-
Data Processing: Apply baseline correction. Do not smooth the data aggressively, as this may merge the doublet if the reaction is incomplete (mixture of ketone and chloroketone).
Distinguishing Alternatives (Troubleshooting)
Researchers often confuse
| Functional Group | C=O Frequency | Distinguishing Feature |
| 1735 - 1745 cm⁻¹ | Broad/Multiple C-Cl bands at 600-800 cm⁻¹. No C-O stretch. | |
| Ester | 1735 - 1750 cm⁻¹ | Strong C-O-C stretch at 1000-1300 cm⁻¹ (usually two bands). |
| Aldehyde | 1720 - 1740 cm⁻¹ | Fermi Resonance: Two weak C-H peaks at 2720 & 2820 cm⁻¹. |
| Acid Chloride | ~1800 cm⁻¹ | Frequency is significantly higher than both esters and chloroketones.[3] |
Critical Check: If you observe a peak at 1740 cm⁻¹ but lack the strong C-O stretch at 1200 cm⁻¹, you have likely successfully synthesized the
References
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.[4] Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for inductive shift magnitudes).
-
NIST Chemistry WebBook. Infrared Spectra of Chloroacetone. National Institute of Standards and Technology. Link
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- 3. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 4. J. Coates, “Interpretation of Infrared Spectra, a Practical Approach,” In R. A. Meyers, Ed., Encyclopedia of Analytical Chemistry, John Wiley & Sons Ltd, Chichester, 2000, pp. 10815-10837. - References - Scientific Research Publishing [scirp.org]
A Tale of Two Isomers: Unraveling the Bioactivity of 3- and 4-Trifluoromethoxy Derivatives
A Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4] However, the seemingly subtle shift of this potent substituent between the meta (3-) and para (4-) positions on an aromatic ring can lead to profound differences in biological activity. This guide provides a comparative analysis of 3-trifluoromethoxy and 4-trifluoromethoxy derivatives, offering experimental insights and methodologies to aid researchers in their quest for more effective and selective therapeutic agents.
The Decisive Influence of Positional Isomerism
The position of the trifluoromethoxy group on a phenyl ring dictates the electronic and steric properties of the molecule, which in turn governs its interaction with target proteins. The -OCF₃ group is strongly electron-withdrawing through its inductive effect, a property that is more pronounced at the para position due to resonance effects. This can influence the pKa of nearby functionalities and the overall electron density of the aromatic system, impacting hydrogen bonding and other non-covalent interactions within a protein's binding pocket.
Furthermore, the spatial arrangement of the trifluoromethoxy group affects the overall shape of the molecule. This can determine whether a compound can successfully dock into the active site of an enzyme or the binding pocket of a receptor. The choice between a 3- and 4-substitution is therefore a critical decision in lead optimization, with the potential to significantly enhance potency and selectivity.
Comparative Bioactivity: A Case Study in Chalcones
Chalcones, a class of compounds characterized by a three-carbon α,β-unsaturated carbonyl system, are known for their wide range of biological activities, including anticancer properties.[5][6][7] A study on the antimicrobial activities of novel trifluoromethyl and trifluoromethoxy substituted chalcones provides a direct comparison of the effect of the substituent's position.
In this research, two series of chalcones were synthesized: one with a 4'-(trifluoromethyl)acetophenone core and another with a 4'-(trifluoromethoxy)acetophenone core. While this study does not directly compare the 3- and 4-trifluoromethoxy positions on the same ring, it highlights the superior efficacy of the trifluoromethoxy group over the trifluoromethyl group in this context. The study found that the compounds with the trifluoromethoxy group were generally more effective as antibacterial and antifungal agents than their trifluoromethyl counterparts.[8]
Table 1: Illustrative Bioactivity Data of Trifluoromethoxy-Substituted Compounds
| Compound Scaffold | Substitution Position | Bioactivity Assay | Target/Cell Line | IC₅₀/MIC | Reference |
| Chalcone | 4'-trifluoromethoxy | Antimicrobial | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | More effective than 4'-trifluoromethyl analogue | [8] |
| Proguanil Derivative | 4-trifluoromethoxy | Antiproliferative | Various cancer cell lines | Potent activity reported | [9] |
Key Experimental Protocols for Bioactivity Assessment
To rigorously compare the bioactivity of 3- and 4-trifluoromethoxy derivatives, standardized and reproducible experimental protocols are essential. Below are detailed methodologies for key assays commonly employed in drug discovery.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cell lines.
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[10]
-
Compound Treatment: Prepare serial dilutions of the 3- and 4-trifluoromethoxy derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of a specific enzyme.
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the test compound. A decrease in the reaction rate indicates inhibition.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the purified enzyme, its specific substrate, and the 3- and 4-trifluoromethoxy test compounds in an appropriate assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor. Include a control well with no inhibitor.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a specific time to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Monitor the reaction progress (e.g., by measuring the change in absorbance or fluorescence over time) using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Receptor Binding Assay
These assays are used to measure the affinity of a compound for a specific receptor.
Principle: A radiolabeled or fluorescently labeled ligand with known affinity for the receptor is competed for binding with the unlabeled test compound. The ability of the test compound to displace the labeled ligand is a measure of its binding affinity.
Step-by-Step Protocol:
-
Receptor Preparation: Prepare cell membranes or purified receptors containing the target receptor.
-
Reaction Setup: In a series of tubes or a 96-well plate, add the receptor preparation, a fixed concentration of the labeled ligand, and varying concentrations of the 3- and 4-trifluoromethoxy test compounds.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the unbound ligand using a method such as filtration or centrifugation.
-
Quantification: Measure the amount of labeled ligand bound to the receptor (e.g., by scintillation counting for radioligands or fluorescence measurement).
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ or Ki (inhibition constant).
Signaling Pathways: The Molecular Context of Bioactivity
The biological effects of 3- and 4-trifluoromethoxy derivatives are ultimately mediated by their influence on specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for interpreting experimental data.
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are a large family of transmembrane receptors that play a role in numerous physiological processes. L[13][14][15][16][17]igand binding to a GPCR activates intracellular G-proteins, which in turn modulate the activity of effector enzymes or ion channels, leading to a cellular response. The precise fit of a ligand within the GPCR binding pocket, influenced by the position of substituents like -OCF₃, can determine whether the ligand acts as an agonist, antagonist, or inverse agonist.
[18]***
Simplified GPCR Signaling Cascade
Caption: Overview of a G-Protein Coupled Receptor signaling pathway.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signals that regulate cell proliferation, survival, and migration. A[2][19][20][21]berrant EGFR signaling is a hallmark of many cancers, making it a key target for anticancer drug development. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain can be exquisitely sensitive to the substitution pattern on the inhibitor scaffold.
EGFR Signaling to MAPK Pathway
Caption: The EGFR signaling cascade leading to the activation of the MAPK pathway.
Conclusion and Future Directions
The choice between a 3-trifluoromethoxy and a 4-trifluoromethoxy substitution is a nuanced yet critical decision in drug design. While general principles of electronic and steric effects can guide initial hypotheses, empirical testing remains the ultimate arbiter of bioactivity. The case studies and experimental protocols presented in this guide are intended to provide a framework for the systematic evaluation of these important positional isomers.
Future research should focus on generating more head-to-head comparative data for 3- and 4-trifluoromethoxy derivatives across a wider range of biological targets and compound scaffolds. Such studies will not only advance specific drug discovery projects but also contribute to a more profound understanding of the structure-activity relationships that govern the bioactivity of these versatile fluorinated compounds. By combining rigorous experimental work with a deep understanding of the underlying molecular mechanisms, researchers can continue to harness the power of the trifluoromethoxy group to develop the next generation of innovative medicines.
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Advances in Chalcones with Anticancer Activities. (2014). Ingenta Connect. [Link]
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Abula, A., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]
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Synthesis and biological evaluation of benzamides and benzamidines: structural requirement of a pyrimidine ring for inhibition of EGFR tyrosine kinase. (2004). PubMed. [Link]
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Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. (n.d.). PMC - NIH. [Link]
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EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
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Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. (2024). VNUHCM Journal of Science and Technology Development. [Link]
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GPCR Signaling Pathway. (2023). GeeksforGeeks. [Link]
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Schematic diagram of general GPCR signaling pathways an. (n.d.). Open-i - NIH. [Link]
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GPCR Pathway. (n.d.). Creative Diagnostics. [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). MDPI. [Link]
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QuickGO::Term GO:0007173. (2024). QuickGO. [Link]
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Abula, A., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Semantic Scholar. [Link]
-
Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. (2020). MDPI. [Link]
-
epidermal growth factor receptor signaling pathway Gene Ontology Term (GO:0007173). (n.d.). Gene Ontology Consortium. [Link]
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Leite, F. F., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. PMC. [Link]
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Schematic diagram of GPCRs signaling steps, A)-G protein-dependent... (n.d.). ResearchGate. [Link]
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Schematic illustration of the mTOR signaling pathway. AMPK indicates AMP-activated kinase. (n.d.). ResearchGate. [Link]
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Summary of the AMPK and mTOR signaling pathways. (2025). NDEx. [Link]
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EGFR SIGNALING PATHWAY. (n.d.). FlyBase. [Link]
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Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. (2021). MDPI. [Link]
-
Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. (2024). MDPI. [Link]
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Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. (2021). MDPI. [Link]
-
Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. (2020). PubMed. [Link]
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AMPK–RIPK1/RIPK3–mTOR Mechanistic Pathway Diagram. (n.d.). Blocks And Arrows. [Link]
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8.4: G-protein Coupled Receptors (GPCRs). (2023). Biology LibreTexts. [Link]
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Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). PMC - NIH. [Link]
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Seifert, R. (2009). Functional selectivity of GPCR ligand stereoisomers: new pharmacological opportunities. PubMed. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]
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Advances in the Development of Trifluoromethoxylation Reagents. (2021). MDPI. [Link]
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The chemical structures of 4CF3 and 4OCF3. (n.d.). ResearchGate. [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journals. [Link]
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Safety Operating Guide
Proper Disposal Procedures: 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane
[1][2]
Executive Summary & Chemical Profile[3]
6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane (often an intermediate in the synthesis of cannabinoid receptor antagonists like Rimonabant) presents specific disposal challenges due to its dual-halogenated nature (chlorine and fluorine).[1] Unlike standard organic solvents, the presence of the trifluoromethoxy group (–OCF₃) requires high-temperature incineration to ensure complete mineralization and prevent the formation of toxic byproducts.
This guide moves beyond generic safety sheets to provide a logistical workflow for researchers handling this compound.
Physicochemical & Hazard Profile
| Property | Description | Operational Implication |
| Chemical Class | Halogenated Aromatic Ketone | DO NOT mix with non-halogenated solvents.[1][2][3][4] |
| Molecular Formula | C₁₃H₁₄ClF₃O₂ | Contains Fluorine; requires HF-scrubbing incineration capabilities.[1] |
| Physical State | Viscous Liquid / Low-melting Solid | May adhere to glass; requires thorough solvent rinsing.[1] |
| Primary Hazards | Skin/Eye Irritant (H315, H319) | Contact hazard; standard nitrile gloves are generally effective.[5] |
| Environmental | Aquatic Toxicity (Chronic) | Zero tolerance for drain disposal. |
Core Directive: Waste Segregation Strategy
The most critical error in handling this compound is misclassification as "General Organic Waste." Because it contains >5% halogen content by mass, it must be segregated into a dedicated Halogenated Waste Stream .[5]
Why this matters:
-
Cost Control: Non-halogenated waste is often used as fuel blending. Halogenated waste requires specialized incineration, which is significantly more expensive.[5] Contaminating a non-halogenated drum with this compound upgrades the entire drum to the higher cost tier.
-
Safety: Incinerating fluorinated compounds in standard kilns can release Hydrogen Fluoride (HF), damaging equipment and violating emissions standards.
Decision Logic: The Segregation Workflow
Figure 1: Decision matrix for segregating halogenated aryl ketones. Note that any mixture containing this compound defaults to the Halogenated stream.
Step-by-Step Disposal Protocol
Phase 1: Collection & Containerization[1]
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers.[1] Avoid metal cans if the waste is acidic, though this compound itself is neutral.[5]
-
Labeling: Apply a hazardous waste label immediately upon the first drop entering the container.
-
Required Text: "Hazardous Waste - Halogenated Organic."
-
Constituents: List "6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane" explicitly. Do not use abbreviations like "Intermediate A."
-
Phase 2: Rinsing & Decontamination
Since this compound is likely a viscous oil or solid, significant residue will remain in reaction flasks.[5]
-
The Triple Rinse Rule: Rinse the flask three times with a minimal volume of Acetone or Dichloromethane .
-
Rinsate Disposal: Pour all rinsates into the Halogenated Liquid Waste container.
-
Crucial: Do not pour acetone rinsates into the non-halogenated can if they contain this compound. The halogen content controls the classification.[6]
-
-
Glassware: Once triple-rinsed, the glassware can be washed normally or placed in a glass disposal box if damaged.
Phase 3: Storage & Hand-off[1][2][8][9]
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
-
Cap Integrity: Ensure the cap is a screw-top with a chemical-resistant liner (PTFE is preferred).[1]
-
Secondary Containment: Store the waste bottle in a secondary tray to capture potential leaks.
Immediate Spill Response Procedures
In the event of a benchtop spill, speed is essential to prevent the compound from spreading to floor drains or soaking into porous surfaces.
Figure 2: Tactical workflow for managing spills of halogenated intermediates.
Regulatory & Compliance Framework
This compound falls under strict regulatory definitions due to its halogen content.
EPA / RCRA Classifications
While this specific CAS is not a "listed" waste (U or P list), it regulates via Characteristic and Mixture rules:
-
Halogenated Solvent Listing (F-List): If this compound is used in a solvent mixture (e.g., with Methylene Chloride), the entire mixture may fall under F001/F002 codes depending on the solvent percentage.[5]
-
Toxicity Characteristic: If the waste stream is tested and exhibits toxicity (unlikely for this specific intermediate unless in high concentrations), it requires special handling.
-
Generator Knowledge: As a researcher, you are applying "Generator Knowledge" to classify this as Halogenated . This is a legally binding assessment.
Recommended Waste Codes for Labeling
| Code | Description | Applicability |
| D001 | Ignitable Characteristic | Apply if mixed with flammable solvents (Acetone/Hexane).[1] |
| NONE | Non-RCRA Regulated | If pure and solid (rarely applies to waste streams). |
| LAB-HAL | Lab-Specific Internal Code | Standard internal code for "Halogenated Organic Waste".[1] |
References
-
National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-F-11-003.[1] [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link][1][5]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
